1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWESERWNUIUBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065790 | |
| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14580-22-4 | |
| Record name | 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14580-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
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| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
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| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |
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| Record name | 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic pathway, detailed experimental protocols, and relevant characterization data are presented to assist researchers in the preparation and validation of this target molecule.
Core Synthesis Pathway
The most common and direct method for the synthesis of this compound is the condensation reaction between 2-chlorophenylhydrazine and ethyl acetoacetate. This reaction, a classic example of pyrazolone formation, proceeds through a cyclization mechanism.
The synthesis can be summarized by the following reaction scheme:
The reaction involves the initial formation of a hydrazone intermediate from the reaction of the hydrazine with the keto group of the ethyl acetoacetate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, followed by the elimination of ethanol and water, leads to the formation of the stable pyrazolinone ring.
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, a reliable procedure can be adapted from the well-established synthesis of analogous 1-phenyl-3-methyl-5-pyrazolone derivatives. The following protocol is a generalized procedure based on these established methods.[1][2]
Materials:
-
2-chlorophenylhydrazine (or its hydrochloride salt)
-
Ethyl acetoacetate
-
Ethanol (or glacial acetic acid)
-
Reflux apparatus
-
Magnetic stirrer and heat source
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol. If using the hydrochloride salt, a base (e.g., sodium acetate) may be required to liberate the free hydrazine.
-
Addition of Ethyl Acetoacetate: To the stirred solution of 2-chlorophenylhydrazine, add ethyl acetoacetate (1.0 to 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for a period of 2 to 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the crude product by vacuum filtration. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₂O | [3] |
| Molecular Weight | 208.64 g/mol | [3] |
| Melting Point | 199 °C | |
| Appearance | Crystalline solid | |
| Purity | 97% | [3] |
Note: The reaction yield for this specific synthesis is not widely reported and may vary depending on the exact reaction conditions and purification efficiency.
Characterization Data
The structural confirmation of the synthesized this compound is crucial. The following are the expected characterization data based on the structure and data from similar compounds.
¹H NMR Spectroscopy:
A proton NMR spectrum would be expected to show signals corresponding to the methyl protons, the methylene protons of the pyrazolinone ring, and the aromatic protons of the 2-chlorophenyl group.
¹³C NMR Spectroscopy:
A reference to the ¹³C NMR spectrum for this compound is available and can be used for structural confirmation.[4]
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the C=O group of the pyrazolinone ring (typically around 1700 cm⁻¹), C=N stretching, and aromatic C-H and C=C stretching vibrations.[5]
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a heterocyclic organic compound belonging to the pyrazolone class. Pyrazolone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological mechanisms of action. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
General and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 14580-22-4 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O | [1] |
| Molecular Weight | 208.64 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 199 °C | [1] |
| Boiling Point (Predicted) | 361.6 ± 25.0 °C | [1] |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [1] |
| Flash Point | 172.5 °C | [1] |
| Vapor Pressure | 2.04E-05 mmHg at 25°C | [1] |
Solubility and pKa
The pKa of pyrazolone derivatives can be determined experimentally via potentiometric titration.[4][5][6][7] This involves dissolving the compound in a suitable solvent and titrating with a standardized acid or base while monitoring the pH. The pKa value corresponds to the pH at the half-equivalence point.
Tautomerism
Pyrazolin-5-ones, including this compound, can exist in three tautomeric forms: the CH, OH, and NH forms. The predominant tautomer can vary depending on the solvent. In DMSO-d6, NMR studies of the related 1-phenyl-3-methyl-5-pyrazolone show a preponderance of the OH-form, while in CDCl3, only the CH-form is observed.[8]
Caption: Tautomeric forms of pyrazolin-5-one.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 1-substituted-3-methyl-5-pyrazolones is the condensation reaction between a substituted phenylhydrazine and ethyl acetoacetate.[8][9][10]
Materials:
-
2-Chlorophenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Methanol or Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Preparation of 2-Chlorophenylhydrazine Solution: In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 2-chlorophenylhydrazine hydrochloride in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 5.4-7.5 by the dropwise addition of a sodium hydroxide solution while stirring.
-
Reaction Initiation: Heat the solution to 50-80 °C.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate dropwise to the heated solution over a period of 1-2 hours, maintaining the reaction temperature.
-
Reflux: After the addition is complete, reflux the reaction mixture for 3-5 hours.[9]
-
Solvent Removal: After reflux, distill off the methanol from the reaction mixture.
-
Neutralization and Second Reflux: Adjust the pH of the remaining solution to neutral (pH 7.0) and reflux for an additional 1-3 hours at 70-90 °C.[9]
-
Crystallization and Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Filter the resulting solid crude product.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[10]
Caption: Synthesis workflow for this compound.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1-phenyl-3-methyl-5-pyrazolone in CDCl₃, characteristic signals include a singlet for the methyl protons (~2.18 ppm), a singlet for the methylene protons on the pyrazolone ring (~3.42 ppm), and multiplets for the aromatic protons (7.17-7.84 ppm).[8] The specific shifts for the 2-chlorophenyl derivative will be influenced by the presence of the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. For 1-phenyl-3-methyl-5-pyrazolone in CDCl₃, expected signals include the methyl carbon (~16.6 ppm), the methylene carbon (~42.6 ppm), aromatic carbons (118.4-137.6 ppm), and the carbonyl carbon (~170.2 ppm).[8]
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for a pyrazolone structure include:[11][12][13]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching |
| ~1700 | C=O (carbonyl) stretching of the pyrazolone ring |
| ~1600 | C=N stretching and aromatic C=C stretching |
Potential Biological Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the literature, studies on related pyrazolone derivatives suggest potential mechanisms of action in cancer and microbial cells.
Anticancer Activity: Induction of Apoptosis
Several pyrazolone derivatives have been shown to induce apoptosis in cancer cells.[14][15][16][17] A plausible mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to cellular stress and the activation of apoptotic pathways.
Caption: Proposed apoptotic pathway induced by pyrazolone derivatives.
This pathway suggests that the compound enters the cancer cell, leading to an increase in ROS. This oxidative stress disrupts mitochondrial function, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death (apoptosis).[14][17]
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity.[18][19] Potential mechanisms of action include the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase.
Caption: Potential antimicrobial mechanisms of pyrazolone derivatives.
Disruption of the bacterial cell wall leads to loss of structural integrity and subsequent cell lysis.[18] Inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair, prevents bacterial proliferation and leads to cell death.[18][20]
Conclusion
This compound is a compound with a rich physicochemical profile and significant potential for further investigation in drug discovery. This technical guide has provided a consolidated resource of its known properties, a detailed protocol for its synthesis, and an overview of the likely biological signaling pathways it may modulate based on the activities of related pyrazolone derivatives. The information presented herein is intended to serve as a valuable starting point for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development. Further experimental validation of its solubility, pKa, and specific biological targets will be crucial in fully elucidating its therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. ssichem.com [ssichem.com]
- 3. chembk.com [chembk.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmchemsci.com [jmchemsci.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. benthamdirect.com [benthamdirect.com]
Crystal Structure Analysis of a 1-(Chlorophenyl)-3-methyl-2-pyrazolin-5-one Isomer: A Technical Guide
Note to the Reader: Extensive searches for the publicly available crystal structure of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one did not yield a definitive crystallographic study. To fulfill the detailed requirements of this technical guide, we present an in-depth analysis of a closely related and structurally characterized isomer, 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one . This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, crystallographic data, and molecular structure.
Introduction
Pyrazolinone derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry and materials science due to their diverse biological activities and applications. The substitution of a chlorophenyl group on the pyrazolinone scaffold can significantly influence its physicochemical properties and biological interactions. This technical guide provides a detailed crystal structure analysis of 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one, an isomer of this compound. The determination of the three-dimensional atomic arrangement in the crystalline state is crucial for understanding its structure-activity relationships, guiding further molecular design, and for solid-state characterization in pharmaceutical development.
Experimental Protocols
Synthesis of 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one
The synthesis of the title compound is achieved through a multi-step process, beginning with the preparation of a precursor followed by a cyclization reaction.
Spectroscopic and Synthetic Profile of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for the characterization of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS No: 14580-22-4), a heterocyclic compound of interest in medicinal and materials chemistry. This document is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials science.
Core Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~7.5-7.3 | Multiplet | - | Aromatic CH |
| ¹H | ~3.4 | Singlet | - | CH₂ (pyrazoline ring) |
| ¹H | ~2.2 | Singlet | - | CH₃ |
| ¹³C | ~170 | - | - | C=O (carbonyl) |
| ¹³C | ~155 | - | - | C-N (pyrazoline ring) |
| ¹³C | ~135-125 | - | - | Aromatic C |
| ¹³C | ~40 | - | - | CH₂ (pyrazoline ring) |
| ¹³C | ~15 | - | - | CH₃ |
Note: ¹H NMR data are estimated based on analogous structures. ¹³C NMR data is referenced from a study by Haessner et al., though the full dataset is not publicly available without a subscription.[1]
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1700-1680 | Strong | C=O (Amide carbonyl stretch) |
| ~1600-1580 | Medium-Strong | C=N stretch |
| ~1500-1400 | Medium | C=C (Aromatic ring stretch) |
| ~3000-2850 | Medium-Weak | C-H (sp³ stretch) |
| ~3100-3000 | Weak | C-H (aromatic sp² stretch) |
| ~750 | Strong | C-Cl stretch (ortho-substituted) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 208/210 | High | [M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 111/113 | Moderate | [ClC₆H₄N]⁺ fragment |
| 97 | Moderate | [C₅H₅N₂O]⁺ fragment |
Experimental Protocols
The following protocols describe the general methodologies for the synthesis and spectroscopic analysis of pyrazolone derivatives, adaptable for this compound.
Synthesis Protocol: Knorr Pyrazole Synthesis
The synthesis of 1-aryl-3-methyl-5-pyrazolones is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: To this solution, add 2-chlorophenylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[2]
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Data Acquisition: Obtain the mass spectrum using an electron ionization (EI) source.
-
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
References
Solubility Profile of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document focuses on its predicted solubility based on its chemical structure, and details the standard experimental protocols for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this compound in various organic solvents, a critical parameter in drug development, process chemistry, and analytical method development.
Introduction to this compound
This compound is a pyrazolone derivative. The pyrazolone ring is a key heterocyclic motif found in many compounds with significant biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The solubility of such compounds is a fundamental physicochemical property that influences their bioavailability, formulation, and efficacy. Understanding the solubility profile in a range of organic solvents is crucial for crystallization, purification, and the development of suitable dosage forms.
The structure of this compound, featuring a substituted phenyl ring and a pyrazolone core, suggests a nuanced solubility behavior that will be dependent on the polarity and hydrogen bonding capabilities of the solvent.
Predicted Solubility Profile
The principle of "like dissolves like" provides a framework for predicting the solubility of this compound. The molecule possesses both non-polar (the chlorophenyl group) and polar (the pyrazolone ring with its carbonyl group and nitrogen atoms) characteristics.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. 1H-pyrazole, a related parent compound, is more soluble in organic solvents like ethanol and methanol than in water.[1][2] Given the presence of the pyrazolone ring, this compound is expected to exhibit moderate to good solubility in polar protic solvents, which increases with temperature.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are polar but do not have hydrogen-donating capabilities. Pyrazolone derivatives are often soluble in solvents like acetone.[4] Therefore, good solubility is anticipated in these solvents due to dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The presence of the non-polar chlorophenyl ring suggests some solubility in non-polar solvents. However, the polar pyrazolone core will likely limit its solubility in highly non-polar solvents like hexane. Dichloromethane and toluene may be more effective due to their ability to interact with the aromatic ring.[1]
The actual quantitative solubility must be determined experimentally.
Data Presentation: A Template for Experimental Results
While specific experimental data is not available, the following table serves as a template for presenting solubility data for this compound once determined.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mole fraction) | Method |
| Methanol | 25 | Experimental Value | Experimental Value | Equilibrium |
| Ethanol | 25 | Experimental Value | Experimental Value | Equilibrium |
| Acetone | 25 | Experimental Value | Experimental Value | Equilibrium |
| Acetonitrile | 25 | Experimental Value | Experimental Value | Equilibrium |
| Toluene | 25 | Experimental Value | Experimental Value | Gravimetric |
| Dichloromethane | 25 | Experimental Value | Experimental Value | Gravimetric |
| Hexane | 25 | Experimental Value | Experimental Value | Gravimetric |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.
4.1. Equilibrium (Shake-Flask) Method
This is the gold standard method for determining equilibrium solubility.[5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer. The equilibration time can vary, but 24 to 72 hours is common to ensure the system reaches equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly used analytical techniques for this purpose.[6]
-
Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units such as mg/mL, mol/L, or as a mole fraction.
4.2. Gravimetric Method
The gravimetric method is a straightforward technique that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.[7][8]
Protocol:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent at a constant temperature, ensuring there is excess undissolved solid.
-
Aliquot Collection: Carefully withdraw a known mass or volume of the clear saturated solution after allowing the undissolved solid to settle.
-
Solvent Evaporation: Place the aliquot in a pre-weighed, dry evaporating dish. Evaporate the solvent completely in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.
-
Drying and Weighing: Dry the residue in the evaporating dish to a constant weight in an oven at a temperature below the melting or decomposition point of the compound.
-
Calculation: The solubility is calculated from the mass of the residue (solute) and the initial mass or volume of the solution.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility using the equilibrium method.
Caption: Workflow for determining equilibrium solubility.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
An In-Depth Technical Guide to the Mechanism of Action of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic effects of pyrazolone derivatives. It details the core signaling pathways, presents comparative quantitative data, and outlines key experimental protocols relevant to the study of this important class of non-steroidal anti-inflammatory drugs (NSAIDs).
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for most pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[2] By blocking COX enzymes, pyrazolones effectively reduce the synthesis of prostaglandins, leading to their characteristic analgesic, antipyretic, and anti-inflammatory effects.[1][3]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa and regulating renal blood flow.[4]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4][5] It is the primary source of prostaglandins that mediate inflammation and pain.[5]
The therapeutic anti-inflammatory effects of pyrazolones are largely attributed to the inhibition of COX-2, while common adverse effects, such as gastrointestinal distress, are linked to the inhibition of the protective COX-1 isoform.[4] Many older pyrazolone derivatives, like phenylbutazone and propyphenazone, are non-selective and inhibit both COX-1 and COX-2.[2][4]
Pharmacology of Specific Pyrazolone Derivatives
While COX inhibition is a common theme, different derivatives exhibit unique pharmacological profiles.
Phenylbutazone is a potent anti-inflammatory agent that non-selectively inhibits both COX-1 and COX-2.[4] This non-selective action, while contributing to its efficacy in treating conditions like arthritis and gout, is also responsible for a significant risk of adverse effects, including peptic ulcers and renal dysfunction.[3] Its use in humans has been largely curtailed in favor of newer NSAIDs with greater COX-2 selectivity.
Propyphenazone is another pyrazolone derivative that functions as an effective analgesic and antipyretic primarily through the non-selective inhibition of COX-1 and COX-2 enzymes.[2][6] This inhibition reduces prostaglandin synthesis, thereby alleviating pain and fever.[2][7] It is often formulated in combination with other analgesics like paracetamol and caffeine to enhance its therapeutic effects.[6]
Metamizole is considered an atypical NSAID with a complex and not fully elucidated mechanism of action.[8][9] It possesses strong analgesic and antipyretic properties but has weak peripheral anti-inflammatory effects at therapeutic doses.[8][10] Its mechanism is thought to be multifaceted:
-
Central COX Inhibition: Metamizole is believed to primarily inhibit COX enzymes within the central nervous system (CNS), with some research pointing to a selective inhibition of COX-3, a splice variant of COX-1 found in the brain and spinal cord.[8][11][12]
-
Active Metabolites: Metamizole is a pro-drug that is converted into active metabolites, such as 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[10] These metabolites are believed to be responsible for its therapeutic effects.[9][10]
-
Endocannabinoid System Activation: The active metabolites of metamizole may activate the endocannabinoid system, contributing to its analgesic properties.[8][9] This is supported by findings that its effects can be reversed by a CB1 receptor inverse agonist.[8][10]
-
Opioidergic System Activation: Evidence also suggests that metamizole's analgesic effect involves the activation of the endogenous opioidergic system.[9][11]
Quantitative Data: COX Inhibition and Pharmacokinetics
The efficacy and selectivity of pyrazolone derivatives can be quantified by their half-maximal inhibitory concentration (IC50) values and selectivity indices (SI).
Table 1: In Vitro COX Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI)a | Reference(s) |
|---|---|---|---|---|
| Celecoxib (Reference) | 82 | 6.8 | 0.08 | [13] |
| Pyrazole Derivative 5u | - | 1.79 | 72.73b | [14] |
| Pyrazole Derivative 5s | - | 2.51 | 65.75b | [14] |
| Pyrazole-hydrazone 4a | 5.64 | 0.67 | 8.41 | [15] |
| Pyrazole-hydrazone 4b | 6.12 | 0.58 | 10.55 | [15] |
| Plantanone B | 12.90–33.37 | 38.32–46.16 | 1.14 - 2.97 | [13] |
| Aspirin (Reference) | 3.57 | 29.3 | 8.21 |[13] |
Table 2: Pharmacokinetic Properties of Pyrazolone Derivatives
| Drug | Peak Plasma Concentration (Time) | Plasma Half-life | Plasma Protein Binding | Reference(s) |
|---|---|---|---|---|
| Phenylbutazone | - | ~72 hours | 98% | [3][16] |
| Propyphenazone | 1 - 1.5 hours | 2 - 3 hours | Minimally bound | [2][17] |
| Metamizole (Dipyrone) | 1 - 1.5 hours | ~7 hours (parent drug)~2 hours (active metabolite MAA) | Minimally bound | [17] |
| Antipyrine | 1 - 1.5 hours | 5 - 35 hours (variable) | Minimally bound |[17] |
Experimental Protocols: In Vitro COX Inhibition Assay
Determining the IC50 values and selectivity of pyrazolone derivatives is crucial in drug development. A common method is the in vitro cyclooxygenase inhibition assay.
The assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 or COX-2 enzymes. The enzyme converts a substrate (arachidonic acid) into prostaglandins. The production of these prostaglandins (e.g., PGE2) is then quantified, often through a colorimetric or fluorometric reaction, or more directly using methods like liquid chromatography-tandem mass spectrometry (LC-MS-MS).[18][19]
-
Enzyme Preparation: Recombinant ovine or human COX-1 and COX-2 enzymes are prepared in a Tris-HCl buffer.[18]
-
Reaction Mixture: In an Eppendorf tube, a reaction buffer (100 mM Tris-HCl, pH 8.0) is prepared containing co-factors such as hematin and L-epinephrine.[18]
-
Enzyme Addition: A known quantity of the COX-1 or COX-2 enzyme is added to the reaction mixture and incubated briefly at room temperature.[18]
-
Inhibitor Incubation: The pyrazolone derivative (test inhibitor), dissolved in a solvent like DMSO, is added to the enzyme solution at various concentrations. A negative control with DMSO alone is also prepared. The mixture is pre-incubated at 37°C for approximately 10 minutes.[18]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to a final concentration of ~5 µM.[18]
-
Termination: After a set time (e.g., 2 minutes), the reaction is terminated by adding hydrochloric acid.[18]
-
Quantification: Internal standards (e.g., deuterated PGE2) are added to each sample. The amount of PGE2 produced is then quantified using LC-MS-MS.[18]
-
Calculation: The percentage of COX inhibition for each inhibitor concentration is determined by comparing the amount of PGE2 produced against the negative control. IC50 values are then calculated from the resulting dose-response curve.[18]
References
- 1. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Propyphenazone? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Propyphenazone used for? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Metamizole - Wikipedia [en.wikipedia.org]
- 9. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Articles [globalrx.com]
- 17. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 14580-22-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 14580-22-4). While the pyrazolone scaffold is of significant interest in medicinal chemistry, this particular compound is primarily documented as an intermediate in the synthesis of dyes and pigments. This document consolidates available physicochemical data, outlines a probable synthetic route with a corresponding workflow diagram, and summarizes safety and handling precautions based on available safety data sheets. It is important to note that, to date, there is a lack of publicly available data on the specific biological activities, toxicological studies, and pharmacological profile of this compound.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyrazolone core substituted with a 2-chlorophenyl group and a methyl group. It typically appears as a light yellow to brown crystalline powder.[1][2]
Table 1: Physicochemical Properties of CAS 14580-22-4
| Property | Value | Reference(s) |
| CAS Number | 14580-22-4 | [1][3][4] |
| Molecular Formula | C₁₀H₉ClN₂O | [2][3] |
| Molecular Weight | 208.64 g/mol | [2][3] |
| Appearance | Light yellow to brown crystalline powder | [1][2] |
| Melting Point | 193-197 °C | [5] |
| Boiling Point | 361.6 °C (Predicted) | [2] |
| Density | 1.32 g/cm³ (Predicted) | [2] |
| Flash Point | 172.5 °C | [2] |
| Solubility | Soluble in alkaline solutions | [6] |
| InChIKey | CWESERWNUIUBJU-UHFFFAOYSA-N | [7] |
Synthesis and Characterization
Probable Synthetic Pathway
The synthesis likely proceeds via the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate. This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to drive the reaction to completion. The initial condensation is followed by an intramolecular cyclization to form the pyrazolone ring.
Characterization Data
Spectroscopic data is essential for the structural confirmation of the synthesized compound.
Table 2: Spectroscopic Data for CAS 14580-22-4
| Technique | Data | Reference |
| ¹³C NMR (CDCl₃) | Chemical shifts available in spectral databases. | [7] |
| Infrared (IR) | Characteristic peaks for C=O, C=N, and aromatic C-H stretches are expected. | [8][9][10] |
| Mass Spectrometry (MS) | Expected [M]+ at m/z 208.04 (for ³⁵Cl) and 210.04 (for ³⁷Cl). | [11][12] |
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.
Table 3: Hazard Information for CAS 14580-22-4
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved dust mask or respirator where dust formation is possible.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Industrial Applications
The primary documented application of this compound is as a key intermediate in the synthesis of azo dyes and pigments.[1][5] It acts as a coupling component, reacting with diazonium salts to form the chromophoric azo group. This class of dyes is widely used in the textile and printing industries. It may also be used in the preparation of other heterocyclic compounds, such as xanthone analogs.[13]
Biological Activity and Toxicological Profile
A thorough search of scientific literature and toxicological databases did not yield specific information on the biological activity, pharmacological properties, or detailed toxicological studies for this compound. While the broader class of pyrazolone derivatives has been investigated for various medicinal applications, including anti-inflammatory and antimicrobial activities, no such data is currently available for this specific compound. Therefore, it should be handled with caution, assuming it may have uncharacterized biological effects.
Conclusion
This compound is a well-characterized chemical intermediate with established applications in the dye and pigment industry. Its physicochemical properties and a probable synthetic route are well-understood based on the chemistry of related compounds. However, for professionals in drug development and life sciences, the current lack of public data on its biological activity and toxicology is a significant information gap. Any research into the potential pharmacological applications of this compound would require extensive de novo investigation, including in vitro and in vivo screening and comprehensive toxicological evaluation. Researchers should adhere to strict safety protocols when handling this compound due to its irritant nature and uncharacterized biological profile.
References
- 1. 1- (2-Chlorophenyl) -3-Methyl-2-Pyrazolin-5-One CAS 14580-22-4 for Dyes - MSPACE.PL [mspace.pl]
- 2. echemi.com [echemi.com]
- 3. 14580-22-4|2-(2-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one|BLD Pharm [bldpharm.com]
- 4. 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone | 14580-22-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. nbinno.lookchem.com [nbinno.lookchem.com]
- 6. ssichem.com [ssichem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 14580-22-4 [chemicalbook.com]
The Rising Therapeutic Potential of Chlorophenyl-Substituted Pyrazolones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophenyl-substituted pyrazolones are emerging as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their potential as anticancer, antimicrobial, and anti-inflammatory agents. It delves into the quantitative analysis of their efficacy, detailed experimental protocols for their evaluation, and the underlying molecular mechanisms of action, including key signaling pathways. Structure-activity relationship (SAR) studies are discussed to guide future drug design and development efforts. This document aims to serve as an in-depth resource for researchers and professionals in the field of medicinal chemistry and drug discovery.
Introduction
Pyrazolone, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has long been a privileged scaffold in medicinal chemistry. The substitution of a chlorophenyl group onto the pyrazolone core has been shown to significantly enhance its pharmacological properties. The presence of the chlorine atom, an electron-withdrawing group, can increase the polarity and reactivity of the molecule, potentially improving its interaction with biological targets[1]. This guide explores the multifaceted biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.
Anticancer Activity
Chlorophenyl-substituted pyrazolones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifaceted, primarily involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key cell survival signaling pathways.
Quantitative Data for Anticancer Activity
The anticancer efficacy of various chlorophenyl-substituted pyrazolone derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| 5a | HepG2 (Liver Carcinoma) | 6 | - | [1][2] |
| 5b | HepG2 (Liver Carcinoma) | 20 | - | [1][2] |
| 5c | HepG2 (Liver Carcinoma) | 89 | - | [1][2] |
| 3f | MDA-MB-468 (Triple Negative Breast Cancer) | - | 14.97 (24h) | [3] |
| 3f | MDA-MB-468 (Triple Negative Breast Cancer) | - | 6.45 (48h) | [3] |
| (1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | MCF-7 (Breast Cancer) | - | 0.97 | [2] |
| (1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | WM266.5 (Melanoma) | - | 0.72 | [2] |
| Compound 4j (a pyrano[2,3-c]pyrazole) | Glioma cell lines | - | Low micromolar | [4] |
Signaling Pathways in Anticancer Activity
A primary mechanism by which chlorophenyl-substituted pyrazolones exert their anticancer effects is through the induction of oxidative stress. The compounds facilitate the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis, or programmed cell death. This process often involves the activation of caspase cascades, key enzymes in the execution phase of apoptosis[3][5].
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
The Pyrazolone Core: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolone nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, stands as a cornerstone in the landscape of medicinal chemistry. First introduced to the pharmaceutical world with the synthesis of Antipyrine in 1883, this versatile scaffold has since given rise to a plethora of clinically significant drugs.[1] Its unique structural features allow for diverse chemical modifications, leading to compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive review of the pyrazolone core, detailing its therapeutic applications, summarizing key quantitative biological data, outlining experimental protocols for its synthesis and evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.
Therapeutic Applications of Pyrazolone Derivatives
The inherent chemical reactivity and structural flexibility of the pyrazolone core have enabled its incorporation into a multitude of therapeutic agents.[2] Pyrazolone derivatives have demonstrated significant efficacy across several key therapeutic areas, including:
-
Anti-inflammatory and Analgesic Agents: This is perhaps the most well-known application of the pyrazolone core, with drugs like Phenylbutazone and Celecoxib being prominent examples.[3][4] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4]
-
Anticancer Agents: A growing body of research has highlighted the potential of pyrazolone derivatives as anticancer agents.[5][6] Their mechanisms of action are varied and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5]
-
Antimicrobial Agents: The pyrazolone scaffold has been successfully utilized in the development of compounds with broad-spectrum antimicrobial activity.[7][8] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8]
-
Neuroprotective Agents: The FDA-approved drug Edaravone, a pyrazolone derivative, is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and to aid recovery after stroke.[9] Its neuroprotective effects are largely attributed to its ability to mitigate oxidative stress in the central nervous system.[9]
Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative pyrazolone derivatives across different therapeutic areas. The data is presented to facilitate easy comparison of the potency of various structural modifications.
Table 1: Anticancer Activity of Pyrazolone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-c]pyridine derivative | MCF7 | 1.937 (µg/mL) | [5] |
| Pyrazolo[4,3-c]pyridine derivative | HepG2 | 3.695 (µg/mL) | [5] |
| Pyrazolo[4,3-c]pyridine derivative | HCT116 | 2.914 (µg/mL) | [5] |
| 1,4-Benzoxazine-pyrazole hybrid 22 | MCF7 | 2.82 | [5] |
| 1,4-Benzoxazine-pyrazole hybrid 23 | A549 | 6.28 | [5] |
| Pyrazolo[1,5-a]pyrimidine derivative 29 | HepG2 | 10.05 | [5] |
| Pyrazolone-thiadiazole hybrid | HCT-116 | 8.71 | [10] |
| Pyrazolone-thiadiazole hybrid | MCF-7 | 10.63 | [10] |
| Cu(II) complex of a pyrazolone derivative | HEPG2 | 0.061 (µg/mL) | [6] |
| Mn(II) complex of a pyrazolone derivative | HCT116 | 0.2213 (µg/mL) | [6] |
Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives (COX Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [3] |
| SC-558 | >1900 | 0.0053 | >358490 | [3] |
| Pyrazole-hydrazone derivative 4a | 5.63 | 0.67 | 8.41 | [11] |
| Pyrazole-hydrazone derivative 4b | 6.12 | 0.58 | 10.55 | [11] |
| Pyridazine-pyrazole hybrid 5f | 14.32 | 1.50 | 9.56 | [12] |
| Pyridazine-pyrazole hybrid 6f | 9.56 | 1.15 | 8.31 | [12] |
| Hybrid pyrazole analogue 5u | 134.12 | 1.79 | 74.92 | [2] |
| Hybrid pyrazole analogue 5s | 165.04 | 2.51 | 72.95 | [2] |
Table 3: Antimicrobial Activity of Pyrazolone Derivatives (MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Imidazo-pyridine pyrazole 18 | E. coli | <1 | [8] |
| Imidazo-pyridine pyrazole 18 | S. aureus | <1 | [8] |
| Pyrano[2,3-c]pyrazole 5c | S. aureus | 6.25 | [8] |
| Pyrano[2,3-c]pyrazole 5c | E. coli | 6.25 | [8] |
| Pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 | [13] |
| Pyrazole-1-carbothiohydrazide 21a | A. niger | 7.8 | [13] |
| Pyrazole derivative 3 | E. coli | 0.25 | [14] |
| Pyrazole derivative 4 | S. epidermidis | 0.25 | [14] |
| Pyrazoline 9 | S. aureus (MDR) | 4 | [15] |
| Pyrazoline 9 | E. faecalis (MDR) | 4 | [15] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of pyrazolone derivatives are crucial for reproducibility and further drug development. Below are representative protocols for the synthesis of a pyrazolone core and for a common in vitro biological assay.
Synthesis Protocol: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazole and pyrazolone derivatives.[1] It involves the condensation of a β-ketoester with a hydrazine derivative.
Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Solvent and Catalyst: Add ethanol as a solvent and a catalytic amount of glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol.
Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which pyrazolone derivatives exert their therapeutic effects is paramount for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways for two prominent pyrazolone-based drugs: Edaravone and Celecoxib.
Conclusion
The pyrazolone core continues to be a highly privileged scaffold in medicinal chemistry, offering a remarkable blend of synthetic accessibility and diverse pharmacological activities. From its historical roots as an analgesic and anti-inflammatory agent to its modern applications in oncology and neuroprotection, the pyrazolone motif has consistently proven its therapeutic value. The ongoing exploration of novel pyrazolone derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield a new generation of innovative medicines to address a wide range of unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. ClinPGx [clinpgx.org]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Edaravone Attenuates Disease Severity of Experimental Auto-Immune Encephalomyelitis and Increases Gene Expression of Nrf2 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one Derivatives: A Detailed Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one and its derivatives. Pyrazolone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1][2] These compounds serve as crucial intermediates in the development of novel therapeutic agents.
The synthetic protocol detailed below is based on the well-established Knorr pyrazole synthesis, a reliable method for the preparation of pyrazole and pyrazolone compounds.[3][4] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[3] In this specific application, ethyl acetoacetate is reacted with 2-chlorophenylhydrazine to yield the target compound.
I. Experimental Protocol: Synthesis of this compound
This protocol outlines the laboratory procedure for the synthesis of this compound.
A. Materials and Equipment
Reagents:
-
Ethyl acetoacetate
-
2-Chlorophenylhydrazine hydrochloride
-
Glacial acetic acid
-
Ethanol
-
Methanol
-
Diethyl ether
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
-
Standard laboratory glassware
B. Synthetic Procedure
The synthesis is typically performed in a one-pot reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1 equivalent) and 2-chlorophenylhydrazine hydrochloride (1 equivalent).
-
Solvent and Catalyst Addition: Add glacial acetic acid as a catalyst and ethanol or methanol as the solvent. The use of an acidic catalyst facilitates the condensation reaction.[3][5]
-
Reaction: Heat the mixture to reflux (approximately 80-100°C) with continuous stirring.[3][6] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the crude product should form. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether or ethanol to remove unreacted starting materials and impurities.[7] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.[1]
C. Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (approximately 199°C).[8]
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.[9]
-
II. Data Presentation
The following table summarizes typical reaction parameters for the synthesis of 1-substituted-3-methyl-5-pyrazolone derivatives based on the Knorr synthesis.
| Parameter | Value/Condition | Reference |
| Starting Materials | Ethyl acetoacetate, Substituted Phenylhydrazine | [10] |
| Solvent | Ethanol, Methanol, or Glacial Acetic Acid | [5][11] |
| Catalyst | Glacial Acetic Acid (often also serves as solvent) | [3] |
| Reaction Temperature | 50 - 145 °C (Reflux) | [5][7] |
| Reaction Time | 1 - 10 hours | [10][12] |
| Purification Method | Recrystallization (e.g., from ethanol) | [1][7] |
| Typical Yield | 70 - 95% | [5][10] |
III. Applications and Biological Activities of Derivatives
This compound and its derivatives have shown a wide range of biological activities, making them promising candidates for drug development.
A. Antimicrobial and Antifungal Activity
Several studies have reported the significant antibacterial and antifungal properties of pyrazolone derivatives.[1] The presence of the chlorophenyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.[2]
B. Anticancer Activity
Chlorophenyl-substituted pyrazolone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. For instance, some derivatives have shown significant efficacy against HepG2 liver carcinoma cells.[2][9] The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cancer cell growth through the generation of reactive oxygen species (ROS).[2]
C. Other Biological Activities
Pyrazoline derivatives, in general, have been investigated for a broad spectrum of pharmacological effects, including:
The following table summarizes some reported biological activities of chlorophenyl-substituted pyrazolone derivatives.
| Biological Activity | Cell Line/Organism | Potency (e.g., IC₅₀) | Reference |
| Anticancer | HepG2 (Liver Carcinoma) | IC₅₀ = 6 µg/mL (for a related derivative) | [2][9] |
| Antibacterial | S. aureus, E. coli | Zone of inhibition data available | [2][9] |
| Antifungal | A. niger, C. albicans | Zone of inhibition data available | [2][9] |
| Anti-inflammatory | In vivo models | - | [13] |
IV. Visualizations
Diagram 1: Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. jmchemsci.com [jmchemsci.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one as a versatile pharmaceutical intermediate. This document details its primary application in the synthesis of anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. Included are detailed experimental protocols, quantitative data on the biological activity of its derivatives, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a pyrazolone derivative that serves as a crucial building block in the synthesis of various pharmaceutically active compounds.[1][2] Its chemical structure is amenable to further modifications, making it a valuable starting material for the development of novel drug candidates. The pyrazolone ring is a prominent structural motif found in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] This intermediate is particularly significant in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target the COX-2 enzyme, offering a safer alternative to traditional NSAIDs by minimizing gastrointestinal side effects.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 14580-22-4 | [5] |
| Molecular Formula | C₁₀H₉ClN₂O | [5] |
| Molecular Weight | 208.65 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 198-202 °C | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO | [6] |
Applications in Pharmaceutical Synthesis
The primary application of this compound is in the synthesis of anti-inflammatory and analgesic agents.[1][7] Pyrazolone derivatives have a long history in medicine, with compounds like phenazone and aminopyrine being early examples of this class of drugs.[3] Modern drug discovery efforts have focused on developing pyrazolone-containing molecules that exhibit high selectivity for the COX-2 enzyme over the COX-1 isoform.
Synthesis of Selective COX-2 Inhibitors
This compound can be utilized as a precursor for the synthesis of analogues of celecoxib, a well-known selective COX-2 inhibitor. The general synthetic strategy involves the condensation of the pyrazolone intermediate with various electrophilic reagents to introduce pharmacologically important moieties.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title intermediate from 2-chlorophenylhydrazine and ethyl acetoacetate.
Materials:
-
2-chlorophenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
A mixture of 2-chlorophenylhydrazine hydrochloride (1 eq.) and sodium acetate (1.2 eq.) is stirred in a mixture of glacial acetic acid and water at room temperature.
-
Ethyl acetoacetate (1.1 eq.) is added dropwise to the reaction mixture.
-
The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure this compound.[4]
Expected Yield: 75-85%
Characterization Data:
-
¹³C NMR (CDCl₃, δ, ppm): Chemical shifts for the pyrazolone ring and the substituted phenyl ring can be referenced from spectral databases.[5][8]
General Procedure for the Synthesis of Pyrazolone-Derived COX-2 Inhibitors
This protocol outlines a general method for the synthesis of a potential COX-2 inhibitor starting from this compound.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
This compound (1 eq.) is dissolved in a suitable solvent.
-
A catalytic amount of base is added to the solution.
-
The selected aldehyde or ketone (1.1 eq.) is added, and the reaction mixture is stirred at room temperature or heated to reflux for a specified time, monitored by TLC.
-
Upon completion, the reaction mixture is worked up by pouring it into water and acidifying to precipitate the product.
-
The solid product is filtered, washed, and purified by recrystallization or column chromatography.[2][9]
Quantitative Data: Biological Activity of Pyrazolone Derivatives
The following table summarizes the in vitro inhibitory activity of various pyrazolone derivatives against COX-1 and COX-2 enzymes, presented as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity).
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.035 | >285 | [10] |
| PYZ10 | COX-2 | 0.0000283 | - | [10] |
| PYZ11 | COX-2 | 0.0002272 | - | [10] |
| PYZ31 | COX-2 | 0.01987 | - | [10] |
| Compound 7i | COX-2 | 0.07 | 214.28 | [11] |
| Compound 7j | COX-2 | 0.09 | 166.67 | [11] |
| Indomethacin | COX-1/COX-2 | 0.1 / 2.5 | 0.04 | [12] |
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
The anti-inflammatory effects of pyrazolone derivatives that are selective COX-2 inhibitors are primarily mediated through the inhibition of prostaglandin synthesis.
Caption: COX-2 signaling pathway and its inhibition.
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of pharmaceutical compounds derived from this compound.
Caption: Synthetic and evaluation workflow.
Logical Relationship of COX Inhibition and Therapeutic Effect
This diagram shows the logical progression from enzyme inhibition to the desired therapeutic outcome and the potential for adverse effects.
Caption: COX inhibition and therapeutic outcomes.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application of Pyrazolone Derivatives in the Development of Anti-Inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone derivatives have long been a cornerstone in the landscape of medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Their application as anti-inflammatory agents is particularly noteworthy, with several derivatives having been successfully developed into clinically used non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] This document provides a detailed overview of the application of pyrazolone derivatives in the development of novel anti-inflammatory agents, complete with experimental protocols and quantitative data to guide researchers in this field.
The anti-inflammatory action of pyrazolone derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[5][6] Many newer derivatives have been synthesized to achieve selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[7] Beyond COX inhibition, some pyrazolone derivatives have been shown to exert their anti-inflammatory effects through other mechanisms, including inhibition of lipoxygenase (LOX), modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), and suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][7]
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the anti-inflammatory activity of various pyrazolone derivatives from recent studies, providing a comparative overview of their potency.
Table 1: In Vitro COX Inhibition by Pyrazolone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3,5-diarylpyrazole | - | 0.01 | - | [7] |
| Pyrazole-thiazole hybrid | - | 0.03 | - | [7] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [7] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [7] |
| Compound 6b | Equal inhibition | Equal inhibition | ~1 | [5][8] |
| Compound 9b | Equal inhibition | Equal inhibition | ~1 | [5][8] |
Table 2: In Vivo Anti-Inflammatory Activity of Pyrazolone Derivatives
| Compound | Animal Model | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Pyrazole Derivatives | Carrageenan-induced paw edema | 10 | 65-80 | [7] |
| Indomethacin (Reference) | Carrageenan-induced paw edema | 10 | 55 | [7] |
| Derivative 5h | Croton oil ear test | - | Similar to Indomethacin | [9] |
| Compound 9b | Xylene-induced ear edema | - | 43.67 | [10] |
| Compound 5b | Xylene-induced ear edema | - | 45.87 | [10] |
Table 3: Cytokine Inhibition and Other Anti-Inflammatory Activities
| Compound | Assay | Concentration (µM) | Inhibition | Reference |
| Pyrazolone Derivative | LPS-stimulated RAW 264.7 macrophages | 5 | 85% IL-6 reduction | [7] |
| Pyrazole-thiazole hybrid | 5-LOX inhibition | - | IC50 = 0.12 µM | [7] |
| Compound 2g | Lipoxygenase inhibition | - | IC50 = 80 µM | [3] |
| Compound 9b | LPS-induced TNF-α release | - | 66.4% inhibition | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: In Vivo Carrageenan-Induced Rat Paw Edema Assay
This is a widely used and reproducible model for evaluating acute inflammation.
Materials:
-
Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test pyrazolone derivative
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6): control, reference, and test compound groups.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazolone derivative
-
Reference drug (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the vehicle or various concentrations of the test compound for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1N HCl).
-
Measure the concentration of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting a dose-response curve.
Protocol 3: In Vitro LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages
This assay assesses the effect of compounds on the production of pro-inflammatory cytokines in a cellular model of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test pyrazolone derivative
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for evaluating anti-inflammatory agents.
Caption: Key inflammatory signaling pathways targeted by pyrazolone derivatives.
Caption: General workflow for the development of pyrazolone-based anti-inflammatory agents.
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Antimicrobial Screening of Novel Pyrazolone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The growing challenge of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[4] This document provides detailed application notes and standardized protocols for the in vitro antimicrobial screening of novel pyrazolone compounds, designed to ensure reliable and reproducible results for researchers in the field.
The protocols outlined below cover two primary methods for assessing antimicrobial activity: the Agar Disk Diffusion method for preliminary screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC). These methods are widely accepted and can be applied to a variety of bacterial and fungal strains.[5]
Data Presentation: Quantitative Antimicrobial Activity of Pyrazolone Derivatives
The following tables summarize the antimicrobial activity of various pyrazolone derivatives as reported in the literature. This data can serve as a reference for expected activity and for comparison with novel compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazolone Derivatives against Bacterial and Fungal Strains
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazoline Compound 9 | Staphylococcus aureus (MDR) | 4 | [4] |
| Pyrazoline Compound 9 | Enterococcus faecalis | 4 | [4] |
| Indazole Compound 5 | Staphylococcus aureus | 64 - 128 | [4] |
| Trifluoromethyl Phenyl Derivative 27 | Staphylococcus aureus (MRSA) | 0.39 | [6] |
| Trifluoromethyl Phenyl Derivative 27 | Enterococcus faecalis (VRE) | 1.56 | [6] |
| Bistrifluoromethyl Compound 29 | Gram-positive bacteria | 0.25 | [6] |
| Naphthyl-substituted Pyrazole-derived Hydrazone 6 | Gram-positive strains & A. baumannii | 0.78 - 1.56 | [6] |
| 3-Phenyl-5-pyrazolone (PhPzO) | Bacillus subtilis | 625 | [7] |
| Pyrano[2,3-c] pyrazole 5c | Escherichia coli & Klebsiella pneumoniae | 6.25 | [8] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacterial Strains | 62.5 - 125 | [3] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Fungal Strains | 2.9 - 7.8 | [3] |
Table 2: Zone of Inhibition of Pyrazolone Derivatives against Bacterial Strains
| Compound/Derivative | Microorganism | Concentration | Zone of Inhibition (mm) | Reference |
| Pyrazolone analogue 18 | E. coli | 100 ppm | 40 | [1] |
| Pyrazolone analogue 18 | B. subtilis | 100 ppm | 36 | [1] |
| 3-Phenyl-5-pyrazolone (PhPzO) | Bacillus subtilis | Not Specified | >30 (Potent activity) | [7] |
Experimental Protocols
Protocol 1: Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is a preliminary, qualitative or semi-quantitative test to assess the susceptibility of bacteria to the novel pyrazolone compounds.[9][10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Novel pyrazolone compounds
-
Solvent for dissolving compounds (e.g., DMSO)
-
Standard antibiotic disks (positive control)
-
Solvent-only disks (negative control)
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum: From a pure overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[10]
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the novel pyrazolone compound onto the inoculated agar surface.
-
Place a positive control disk (standard antibiotic) and a negative control disk (solvent only) on the plate.
-
Ensure disks are placed at least 24 mm apart to avoid overlapping zones of inhibition. Gently press each disk to ensure complete contact with the agar.[12]
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours. The "15-15-15 minute rule" should be observed: inoculate the plate within 15 minutes of preparing the suspension, apply disks within 15 minutes of inoculation, and place the plate in the incubator within 15 minutes of applying disks.[11]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm). The size of the zone is indicative of the compound's antimicrobial activity.[11]
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Novel pyrazolone compounds
-
Solvent for dissolving compounds (e.g., DMSO)
-
Bacterial cultures (adjusted to 0.5 McFarland standard and then diluted)
-
Positive control (broth + inoculum)
-
Negative control (broth only)
-
Plate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the pyrazolone compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth within the wells of a 96-well plate to achieve a range of desired concentrations.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Also, inoculate a positive control well (containing no compound) and a negative control well (containing no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[4]
-
MIC Determination: After incubation, determine the MIC by observing the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be done visually or with a plate reader. The MIC is the lowest concentration that prevented visible growth.[4][13]
Mandatory Visualizations
Caption: Experimental workflow for in vitro antimicrobial screening.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 14. Pyrazolones Potentiate Colistin Activity against MCR-1-Producing Resistant Bacteria: Computational and Microbiological Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Pyrazolone Synthesis Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolone and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, dyes, and as ligands in coordination chemistry.[1][2] The synthesis of novel pyrazolone derivatives is a continuous effort in medicinal chemistry and materials science.[1] Accurate and comprehensive characterization of these synthesized products is crucial to confirm their chemical structure, assess purity, and ensure their suitability for further applications.
These application notes provide detailed protocols for the most common and effective analytical techniques used to characterize pyrazolone synthesis products. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
Overall Characterization Workflow
The characterization of a newly synthesized pyrazolone derivative typically follows a logical progression of analytical techniques to build a comprehensive profile of the compound. The workflow begins with preliminary purity assessment and functional group identification, followed by detailed structural elucidation and final purity confirmation.
Caption: Workflow for the characterization of pyrazolone synthesis products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of pyrazolone derivatives.[3][4][5] ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecular skeleton and the position of substituents.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazolone derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6][7] The choice of solvent should be based on the solubility of the compound.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Reference: Solvent peak (e.g., DMSO-d₆ at δ = 39.52 ppm, CDCl₃ at δ = 77.16 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the reference signal.
-
Data Presentation:
Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazolone Derivative. [6][9]
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.26 | br s | 1H | NH (amide) | |
| 8.34 | d | 1H | =CH- (pyrazolone ring) | |
| 7.68 - 7.19 | m | 9H | Ar-H | |
| 6.07 | d | 1H | -CH= (pyrazolone ring) | |
| 4.82 | s | 2H | N-CH₂ | |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment | ||
| 169.01 | C=O (amide) | |||
| 164.40 | C=O (pyrazolone) | |||
| 142.18 - 112.27 | Ar-C | |||
| 101.10 | =CH- (pyrazolone ring) | |||
| 52.71 | N-CH₂ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized pyrazolone and to gain structural information from its fragmentation pattern.[10][11] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
Experimental Protocol (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazolone derivative (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]
-
The solvent should be compatible with the mobile phase if introducing the sample via an HPLC system.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
Instrument Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂) Flow Rate: 5-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: Scan a range appropriate to the expected molecular weight of the product (e.g., m/z 50-1000).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Compare the observed m/z value with the calculated exact mass of the expected product.
-
Analyze the fragmentation pattern to confirm the structure.
-
Data Presentation:
Table 2: Representative Mass Spectrometry Data. [9][13]
| Compound | Formula | Calculated Mass (m/z) | Observed Mass [M+H]⁺ (m/z) |
| Pyrazolone Derivative A | C₁₈H₁₇BrN₄O | 385.26 | 386.01 |
| Pyrazolone Derivative B | C₂₀H₁₉N₃O₅ | 381.13 | 381.13 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of the synthesized pyrazolone product and for quantitative analysis.[12][14][15][16] A reversed-phase (RP-HPLC) method is commonly employed.
Experimental Protocol (RP-HPLC):
-
Preparation of Mobile Phase and Solutions:
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water, often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.[14] A common starting gradient is 20:80 (v/v) acetonitrile:water.[12]
-
Standard Solution: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., 100 µg/mL). Prepare a series of dilutions for linearity checks.[17]
-
Sample Solution: Accurately weigh and dissolve the synthesized product in the mobile phase to a concentration within the linear range of the assay.[12][17]
-
Filter all solutions through a 0.45 µm syringe filter before use.[17]
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Injection Volume: 10-20 µL.[17]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).[12]
-
Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., determined by UV-Vis spectrophotometry, often around 206-254 nm).[12]
-
-
Data Analysis:
-
Identify the retention time of the main peak by comparing it with the standard.
-
Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area.
-
For quantification, create a calibration curve from the standard solutions and determine the concentration of the unknown sample.
-
Data Presentation:
Table 3: HPLC Purity and Retention Time Data. [16]
| Compound | Retention Time (min) | Purity (% Area) |
| Synthesized Pyrazolone | 7.3 | 99.5 |
| Starting Material 1 | 3.1 | Not Detected |
| Starting Material 2 | 4.5 | Not Detected |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in the pyrazolone product.[7][18] This helps to confirm the formation of the desired compound by observing characteristic absorption bands.
Experimental Protocol:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the dry pyrazolone sample with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups expected in the pyrazolone structure.
-
Data Presentation:
Table 4: Characteristic FTIR Absorption Bands for Pyrazolones. [6][18]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (if present) | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2960 |
| C=O stretch (pyrazolone ring) | 1680 - 1720 |
| C=N stretch | 1590 - 1620 |
| C=C stretch (aromatic) | 1450 - 1600 |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This is a fundamental technique to confirm the empirical formula of the newly synthesized pyrazolone.
Experimental Protocol:
-
Sample Preparation:
-
A small, accurately weighed amount (1-3 mg) of the highly purified and dried sample is required.
-
The sample is placed in a tin or silver capsule.
-
-
Instrument Parameters:
-
The analysis is performed using an automated elemental analyzer.
-
The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N.
-
Compare the experimental percentages with the theoretical values calculated from the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values.
-
Data Presentation:
Table 5: Elemental Analysis Data. [6]
| Molecular Formula | Element | Calculated (%) | Found (%) |
| C₁₉H₁₈N₄O₂ | C | 68.25 | 68.20 |
| H | 5.43 | 5.45 | |
| N | 16.76 | 16.72 |
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcpa.in [ijcpa.in]
- 13. mdpi.com [mdpi.com]
- 14. Separation of Pyrazolone T on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Fused Pyrazole Ring Systems in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused pyrazole ring systems are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Their structural versatility and ability to interact with various biological targets make them privileged scaffolds for the development of novel therapeutic agents.[3] Numerous fused pyrazole derivatives have been synthesized and evaluated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][4] Marketed drugs such as sildenafil (Viagra®) and celecoxib (Celebrex®) feature a fused pyrazole core, underscoring the therapeutic potential of this chemical motif. This document provides detailed application notes, experimental protocols, and data summaries for researchers engaged in the development and biological evaluation of fused pyrazole ring systems.
Data Presentation: Inhibitory Activities of Fused Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC₅₀ and MIC values) of selected fused pyrazole derivatives against various protein kinases, cancer cell lines, and microbial strains. This data serves as a valuable resource for structure-activity relationship (SAR) studies and the design of new, more potent compounds.[2][5][6]
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID/Reference | Target Cell Line | IC₅₀ (µM) | Biological Target | Reference |
| Compound 14 | HCT-116 (Colon) | 0.006 | CDK2/cyclin A2 | [7][8] |
| MCF-7 (Breast) | 0.045 | CDK2/cyclin A2 | [7][8] | |
| HepG2 (Liver) | 0.048 | CDK2/cyclin A2 | [7][8] | |
| Compound 15 | HCT-116 (Colon) | 0.007 | CDK2/cyclin A2 | [7][8] |
| MCF-7 (Breast) | 0.046 | CDK2/cyclin A2 | [7][8] | |
| HepG2 (Liver) | 0.048 | CDK2/cyclin A2 | [7][8] | |
| Compound 16 | MDA-MB-468 (Breast) | - | EGFR | [9] |
| GI₅₀ (full panel) | 0.018 - 9.98 | - | [9] | |
| Compound 4 | - | 0.054 | EGFR | [9] |
| Compound 5i | MCF-7, HCT116, HepG2 | 3 - 10 | EGFR/VEGFR2 | [10] |
| EGFR | 0.3 | EGFR | [10] | |
| VEGFR2 | 7.60 | VEGFR2 | [10] |
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID/Reference | Target Cell Line | IC₅₀ (µM) | Biological Target | Reference |
| Compound 6t | - | 0.09 | CDK2 | [11] |
| - | 0.45 | TRKA | [11] | |
| Compound 6s | - | 0.23 | CDK2 | [11] |
| - | 0.45 | TRKA | [11] | |
| Compound 6n | NCI-60 Panel | GI% ~43.9 | - | [11] |
| Compound 5h | HCT-116 (Colon) | 1.51 | - | [12] |
| Compound 6c | MCF-7 (Breast) | 7.68 | - | [12] |
| Compound 6k, 6l, 6n, 6o | MCF-7, A549, HeLa, SiHa | 3.1 - 51.5 | EGFR/STAT3 | [13] |
Table 3: Anticancer Activity of Imidazo[1,2-b]pyrazole Derivatives
| Compound ID/Reference | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 26a | MCF-7 (Breast) | 6.1 ± 0.4 | [4] |
| Compound 26b | MCF-7 (Breast) | 8.0 ± 0.5 | [4] |
| Compound 26c | MCF-7 (Breast) | 7.4 ± 0.3 | [4] |
| Compound 56 | Human and Murine Cancer Cell Lines | < 5 | [14] |
| Compound 18a, 18b, 19, 20 | 5 Human and 1 Murine Cancer Cell Lines | < 10 | [14] |
Table 4: Antimicrobial Activity of Fused Pyrazole Derivatives
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-b]pyrazole 22 | Escherichia coli | 0.03 | [4] |
| Pseudomonas aeruginosa | 0.49 | [4] | |
| Imidazo[1,2-b]pyrazole 23 | Bacillus subtilis | 0.03 | [4] |
| Pseudomonas aeruginosa | 0.98 | [4] | |
| Pyrazole-fused diterpenoid 30 | Staphylococcus aureus | 0.71 | [1] |
| Triazine-fused pyrazole 32 | Staphylococcus epidermidis | 0.97 | [1] |
| Enterobacter cloacae | 0.48 | [1] | |
| Pyrazoline 9 | Staphylococcus and Enterococcus (MDR strains) | 4 | [15] |
| Pyrazole-clubbed pyrimidine 5c | MRSA | 521 µM | [16] |
| Pyrazole analogue 3 | Escherichia coli | 0.25 | [17] |
| pyrazole analogue 4 | Streptococcus epidermidis | 0.25 | [17] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to ensure reproducibility and standardization of results.
Cell Viability and Cytotoxicity: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of fused pyrazole compounds on cancer cell lines.
Materials and Reagents:
-
Fused pyrazole compounds
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fused pyrazole compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay
This protocol outlines a luminescent ADP detection assay to measure the inhibitory activity of fused pyrazole compounds against specific protein kinases.
Materials and Reagents:
-
Fused pyrazole compounds
-
Recombinant kinase (e.g., CDK2, VEGFR2, EGFR)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the fused pyrazole compounds in kinase buffer.
-
Prepare the kinase, substrate, and ATP solutions in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase to each well.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with fused pyrazole compounds using propidium iodide (PI) staining and flow cytometry.[1]
Materials and Reagents:
-
Fused pyrazole compounds
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the fused pyrazole compound for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Detection: Caspase-3 Activity Assay
This protocol details a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with fused pyrazole compounds.
Materials and Reagents:
-
Fused pyrazole compounds
-
Cancer cell lines
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-AFC or DEVD-AMC)
-
DTT
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the fused pyrazole compounds to induce apoptosis.
-
Harvest the cells and lyse them using Cell Lysis Buffer on ice.
-
-
Assay Reaction:
-
Add the cell lysate to the wells of a 96-well plate.
-
Prepare a reaction mix containing 2X Reaction Buffer, DTT, and the caspase-3 substrate.
-
Add the reaction mix to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for DEVD-AFC).
-
Determine the fold-increase in caspase-3 activity compared to untreated controls.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of fused pyrazole compounds against bacterial strains.
Materials and Reagents:
-
Fused pyrazole compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the fused pyrazole compounds in MHB in a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB.
-
Add the diluted inoculum to each well of the microplate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Kinase signaling pathways targeted by fused pyrazole inhibitors.
Experimental Workflow Diagram
Caption: Workflow for the biological evaluation of fused pyrazole compounds.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 5. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Pyrazoles using the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry and materials science, featured in numerous FDA-approved drugs and advanced materials.[1][2][3][4] The functionalization of the pyrazole ring is a critical step in the development of novel compounds with tailored properties. The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[5][6][7] This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, creating a valuable synthetic handle for further molecular elaborations. These resulting pyrazole-4-carbaldehydes are key intermediates in the synthesis of a wide array of bioactive molecules and functional materials.[5][8]
This document provides detailed application notes and experimental protocols for the functionalization of pyrazoles via the Vilsmeier-Haack reaction, intended for use by researchers in organic synthesis and drug discovery.
Reaction Mechanism and Principles
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, generated from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[7][9] This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to formylation. The reaction is generally regioselective for the C4 position of the pyrazole ring, driven by the electronic properties of the heterocycle.
Figure 1: General mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.
Applications in Drug Discovery and Materials Science
Functionalized pyrazoles are integral to the development of new therapeutic agents and advanced materials. The formyl group introduced via the Vilsmeier-Haack reaction serves as a versatile precursor for a variety of functional groups and can be used in the construction of more complex molecular architectures.
-
Drug Discovery: Pyrazole-4-carbaldehydes are key building blocks for the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][5][8] The formyl group can be readily converted into other functionalities such as carboxylic acids, oximes, hydrazones, and Schiff bases, enabling the exploration of structure-activity relationships.[10]
-
Materials Science: These functionalized pyrazoles are also utilized in the development of novel materials for applications in solar cells, organic light-emitting diodes (OLEDs), and fluorescent sensors.[5]
Figure 2: Workflow illustrating the role of Vilsmeier-Haack functionalization in drug discovery.
Experimental Protocols
The following are generalized protocols for the Vilsmeier-Haack formylation of pyrazoles. It is crucial to note that optimal reaction conditions can vary depending on the specific pyrazole substrate.
General Protocol for the Vilsmeier-Haack Formylation of Pyrazoles
Materials:
-
Substituted Pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5-3 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The mixture will become viscous and may solidify, forming the Vilsmeier reagent. Stir the mixture at 0 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Figure 3: A generalized experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.
Quantitative Data Summary
The following table summarizes representative examples of the Vilsmeier-Haack formylation of various pyrazole substrates, highlighting the reaction conditions and yields.
| Entry | Pyrazole Substrate | Reagents (equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 1,3-diphenyl-1H-pyrazole | POCl₃ (3), DMF (excess) | DMF | 80-90 | 4 | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 85 | [6] |
| 2 | 1-phenyl-1H-pyrazole | POCl₃ (3), DMF (excess) | DMF | 70-80 | 2 | 1-phenyl-1H-pyrazole-4-carbaldehyde | 65 | [7][11] |
| 3 | 5-chloro-1-methyl-3-propyl-1H-pyrazole | POCl₃ (2), DMF (5) | DMF | 120 | 2 | 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55 | [1] |
| 4 | 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ (4), DMF (4) | DMF | 70 | 24 | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48 | [5] |
| 5 | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole | POCl₃ (3), DMF (excess) | DMF | 80-90 | 4 | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde | 82 | [6] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive Vilsmeier reagent due to moisture. | Use anhydrous solvents and reagents. Flame-dry all glassware before use. |
| Low reactivity of the pyrazole substrate. | Increase the reaction temperature, prolong the reaction time, or use a larger excess of the Vilsmeier reagent. | |
| Formation of multiple products | Side reactions due to high temperatures. | Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. |
| Isomeric products formed. | Characterize all products to determine the regioselectivity. The substitution pattern on the pyrazole ring can influence the position of formylation. | |
| Difficult work-up (emulsions) | Presence of excess DMF. | Add brine to the aqueous layer during extraction to help break up emulsions. |
Safety Precautions
The Vilsmeier-Haack reaction involves the use of hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should always be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The quenching of the reaction mixture with ice and water is exothermic and should be done slowly and with caution.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. chemmethod.com [chemmethod.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. journals.stmjournals.com [journals.stmjournals.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reflux Condensation of Phenylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of heterocyclic compounds via reflux condensation of phenylhydrazine and its derivatives. The following sections cover key synthetic methods, including the Knorr Pyrazole Synthesis and the Fischer Indole Synthesis, which are foundational in the development of various pharmaceutical agents.
Core Concepts
Reflux condensation is a widely utilized laboratory technique to carry out chemical reactions at a controlled, elevated temperature, which is typically the boiling point of the solvent.[1][2] This method is particularly effective for reactions that are slow at room temperature. The setup, consisting of a reaction flask and a condenser, prevents the loss of volatile reactants and solvents by cooling the vapors and returning them to the reaction mixture.[1][2]
Phenylhydrazine and its derivatives are versatile reagents in organic synthesis, serving as key building blocks for a variety of heterocyclic structures. Their reactions with carbonyl compounds under reflux conditions are fundamental for producing a wide array of biologically active molecules.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic method for the preparation of pyrazole derivatives from β-ketoesters and phenylhydrazine.[3] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[3][4][5]
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol outlines the synthesis of Edaravone, a neuroprotective agent, through the reaction of ethyl acetoacetate with phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
Stirring apparatus
Procedure:
-
Reactant Addition: In a round-bottom flask, cautiously add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in a fume hood. The addition is exothermic and should be done slowly.
-
Reflux: Assemble the reflux condenser with the flask and heat the mixture in an oil bath or with a heating mantle to a temperature of 135–145 °C for 60 minutes.
-
Isolation: After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.
-
Crystallization: Add a small portion of diethyl ether (e.g., 2 mL) and stir the mixture vigorously to induce the crystallization of the crude pyrazolone.
-
Filtration: Filter the solid product using a Büchner funnel under vacuum and wash the collected solid thoroughly with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a minimum amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to ensure complete crystallization. Filter the purified product and dry it in a desiccator.
Quantitative Data: Knorr Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (hr) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | None | None | 135-145 | 1 | High | |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | ~100 | 1 | Not specified | [3] |
| 1,3-Diketone | Phenylhydrazine | Absolute ethanol | None | Reflux | 6-10 | Not specified | [6] |
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system from a phenylhydrazone precursor, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[7][8][9] The reaction is catalyzed by Brønsted or Lewis acids.[7][9][10]
Protocol 2: General Procedure for Fischer Indole Synthesis
This protocol provides a general methodology for the synthesis of indole derivatives. The specific ketone/aldehyde, phenylhydrazine derivative, and acid catalyst may be varied.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Ketone or aldehyde
-
Solvent (e.g., glacial acetic acid, benzene)
-
Acid catalyst (if not the solvent, e.g., HCl, H₂SO₄, ZnCl₂)[7][10]
-
Sodium carbonate (for free base generation)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Standard work-up and purification glassware
Procedure:
-
Hydrazone Formation (Optional in situ): In a round-bottom flask, the ketone (1.0 equivalent) can be heated with phenylhydrazine hydrochloride (1.0 equivalent) and a base like sodium carbonate to form the phenylhydrazone.[10] Alternatively, the phenylhydrazine and carbonyl compound can be directly refluxed in an acidic solvent.[8]
-
Indolization: The crude hydrazone is then refluxed in a suitable solvent with an acid catalyst. For example, refluxing in glacial acetic acid at temperatures ranging from 95 °C to 100 °C is common.[10]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled. The product may be isolated by pouring the mixture into water and extracting with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.
-
Purification: The crude indole derivative can be purified by column chromatography or recrystallization.[10]
Quantitative Data: Fischer Indole Synthesis
| Phenylhydrazine Derivative | Carbonyl Compound | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Ketone 106 | Glacial Acetic Acid | Glacial Acetic Acid | 95 | 93 (isomeric mixture) | [10] |
| Functionalized phenylhydrazine 72 | Aminoketone 138 | Benzene then Acetic Acid | Acetic Acid | 100 | 48 (major isomer) | [10] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid/HCl | Reflux | 30 | [7] |
Synthesis of Phenylhydrazones
The formation of phenylhydrazones is often the initial step in syntheses like the Fischer indole synthesis and can also be the final target product. These are typically achieved by the condensation of a phenylhydrazine with an aldehyde or ketone.
Protocol 3: General Synthesis of Phenylhydrazone Derivatives
This protocol describes a general method for synthesizing phenylhydrazones.
Materials:
-
Phenylhydrazine or its derivative
-
Aldehyde or ketone
-
Solvent (e.g., methanol, absolute ethanol, glacial acetic acid)[11][12][13]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating source (water bath or heating mantle)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the aldehyde or ketone (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in a suitable solvent in a round-bottom flask.[11][12]
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.[11][12]
-
Reflux: Heat the mixture under reflux. Reaction times can vary from a few hours to several hours, depending on the reactants.[12][13]
-
Product Isolation: The phenylhydrazone often separates out from the solution upon cooling.[11] The product can then be collected by filtration and washed with a cold solvent.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.[13]
Quantitative Data: Phenylhydrazone Synthesis
| Phenylhydrazine Derivative | Carbonyl Compound | Solvent | Catalyst | Time (hr) | Yield (%) | Reference |
| Phenylhydrazine | Benzaldehyde | Glacial Acetic Acid | Glacial Acetic Acid | 1 | 70 | [13] |
| Phenylhydrazine | 4-Methoxybenzaldehyde | Glacial Acetic Acid | Glacial Acetic Acid | 1.5 | 82.5 | [13] |
| Substituted Phenylhydrazone | Substituted Acetophenone | Absolute Ethanol | Glacial Acetic Acid | 3 | 40-89 | [12] |
Visualizations
Caption: General experimental setup for reflux condensation.
Caption: General workflow for reflux condensation of phenylhydrazine derivatives.
Caption: Simplified signaling pathway for the Fischer Indole Synthesis.
References
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation[v1] | Preprints.org [preprints.org]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes & Protocols: Techniques for the Purification of Crude Pyrazolone Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolone derivatives are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries due to their diverse biological activities, including analgesic, anti-inflammatory, antipyretic, and herbicidal properties. The synthesis of these compounds often results in crude products containing unreacted starting materials, regioisomers, and other byproducts.[1] Therefore, robust purification techniques are essential to isolate the desired pyrazolone derivative with high purity, which is a critical requirement for subsequent applications, particularly in drug development, to ensure safety and efficacy.[1] This document provides detailed application notes and protocols for the most common and effective techniques used to purify crude pyrazolone products.
Primary Purification Techniques
The choice of purification method depends on the physicochemical properties of the pyrazolone derivative (e.g., polarity, solubility, thermal stability) and the nature of the impurities. The most frequently employed techniques are recrystallization and column chromatography.
Recrystallization
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. It relies on the differences in solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Key Considerations for Solvent Selection:
-
The desired compound should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Commonly used solvents for pyrazolone purification include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixed solvent systems like ethanol/water and hexane/ethyl acetate.[2]
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For pyrazolones, silica gel is the most common stationary phase (normal-phase chromatography), where separation is based on polarity. More polar compounds interact more strongly with the silica and elute later. Reversed-phase chromatography using a nonpolar stationary phase (like C18-bonded silica) can also be employed, especially for highly polar or ionizable pyrazolones.[3]
Key Considerations for Chromatography:
-
Stationary Phase: Silica gel is standard for most pyrazolones. For basic pyrazolone derivatives that may interact strongly with acidic silica, the silica can be deactivated with triethylamine or ammonia.[4][5]
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, acetone) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve good separation (Rf values between 0.2 and 0.5).
Liquid-Liquid Extraction
Liquid-liquid extraction is primarily used during the reaction work-up to perform an initial separation of the crude product from the reaction mixture. This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent like ethyl acetate, chloroform, or diethyl ether.[6][7][8] For pyrazolone derivatives that possess acidic or basic functional groups, acid-base extraction can be a highly effective purification step.
Quantitative Data Summary
The following tables summarize typical conditions and outcomes for the purification of pyrazolone derivatives based on published data.
Table 1: Recrystallization Solvents and Reported Outcomes
| Pyrazolone Derivative Example | Crude Material | Recrystallization Solvent(s) | Purity/Yield | Reference |
| Edaravone | Crude Product | Isopropanol | >99% Purity | [9] |
| Edaravone | Post-Chromatography | Not specified | 99.95% Purity | [10] |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Solid after work-up | Benzene-petroleum ether (1:3) | 41% Yield | [6] |
| 1-[N-methyl-piperidyl-(4')]-3-methyl-4-ethyl-pyrazolone-(5) | Reaction Product | Ethyl acetate or Acetone | Crystalline Prisms | [11] |
| Various Pyrazolone Derivatives | Precipitated Solid | Ethanol | Crystalline Product | [12][13] |
| Acylpyrazolone Derivative | Precipitated Solid | Methanol | Crystalline Product | [14] |
Table 2: Column Chromatography Conditions
| Pyrazolone Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Outcome | Reference |
| Urea-5-Pyrazolones | Silica Gel | Petroleum ether : Ethyl acetate (5:2) | Purified Solids | [6] |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Silica Gel | n-hexane : Ethyl acetate (2:1) | Purified Solids (Rf: 0.16) | [6] |
| General Pyrazolone | Silica Gel | Ethyl acetate : Petroleum ether (1:9) | Purified Compound | [15] |
| Pyrazines (related heterocycles) | Silica Gel | Hexane : Ethyl acetate (90:10) | Separation of isomers | [8] |
Table 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
| Analyte | HPLC Column | Mobile Phase | Flow Rate | Detection | Reference |
| 3-Methylpyrazole | C18, 150 x 4.6 mm, 5 µm | A: 0.1% Phosphoric acid in WaterB: Acetonitrile (Gradient) | 1.0 mL/min | 220 nm | [1] |
| Pyrazolone T | Newcrom R1 | Acetonitrile, Water, Phosphoric acid | Not specified | Not specified | [16] |
| Pyrazoline Derivative | Eclipse XDB C18, 150 x 4.6 mm, 5µm | 0.1% TFA : Methanol (20:80) | 1.0 mL/min | 206 nm | [17] |
| Edaravone | CAPCELL PAK ADME, 250 x 4.6 mm, 5 µm | Methanol : 40 mM NaH₂PO₄ (60:40) | 0.5 mL/min | 295 nm | [18] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant difference in solubility for the pyrazolone product between hot and cold temperatures is identified.[2]
Materials:
-
Crude pyrazolone product
-
Selected recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Hot plate or water bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Desiccator or vacuum oven
Procedure:
-
Dissolution: Place the crude pyrazolone compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate while stirring continuously until the solvent begins to boil.[2] Add small portions of the hot solvent until the pyrazolone product is completely dissolved. Avoid adding excess solvent, as this will reduce the final yield.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them, or for more thorough drying, place them in a desiccator or a vacuum oven at a suitable temperature.[2]
Protocol 2: Column Chromatography (Silica Gel)
This protocol describes a general procedure for purifying a pyrazolone derivative using normal-phase column chromatography.
Materials:
-
Crude pyrazolone product
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Secure the chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the nonpolar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add another layer of sand on top of the packed silica.
-
Sample Loading: Dissolve the crude pyrazolone product in a minimum amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure desired product. Remove the solvent using a rotary evaporator to yield the purified pyrazolone derivative.
Protocol 3: Purity Analysis by HPLC
This protocol provides a general method for determining the purity of a final pyrazolone product.[1]
Materials:
-
Purified pyrazolone product
-
HPLC reference standard (if available)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acid modifier (e.g., phosphoric acid, formic acid)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase(s) as specified (e.g., 0.1% phosphoric acid in water for Mobile Phase A and acetonitrile for Mobile Phase B).[1] Filter and degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the pyrazolone reference standard and dissolve it in a suitable diluent (often a mixture of the mobile phases) to create a standard solution of known concentration (e.g., 0.5 mg/mL).[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the purified pyrazolone product.[1]
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method). Purity is typically calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualized Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: General workflow for pyrazolone product purification.
Caption: Step-by-step workflow for recrystallization.
Caption: Step-by-step workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 12. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Bioactive Acylpyrazolone Sulfanilamides and Their Transition Metal Complexes: Single Crystal Structure of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one Sulfanilamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Separation of Pyrazolone T on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. ijcpa.in [ijcpa.in]
- 18. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a versatile heterocyclic compound that serves as a key precursor in the synthesis of various dyes, particularly azo dyes. Its chemical structure, featuring an active methylene group, makes it an excellent coupling component in diazo coupling reactions. This reaction involves the electrophilic substitution of an aryl diazonium salt onto the pyrazolone ring, resulting in a highly conjugated system responsible for the vibrant color of the resulting dye. Azo dyes derived from pyrazolone scaffolds are of significant interest due to their wide range of colors, good fastness properties, and potential applications in various fields, including textiles, printing, and as chromogenic reagents. This document provides detailed protocols and application notes for the synthesis of azo dyes using this compound.
Principle of Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: An aromatic primary amine is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in an acidic medium at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, this compound. The pyrazolone acts as a nucleophile, and the diazonium ion as an electrophile, leading to the formation of an azo dye. The reaction is typically carried out in a neutral to slightly alkaline medium.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of azo dyes using this compound as a coupling component. These protocols are based on established methods for analogous pyrazolone derivatives and may require optimization for specific aromatic amines.[1][2]
Protocol 1: General Synthesis of an Azo Dye
Materials:
-
Substituted aromatic amine (e.g., aniline, p-toluidine, etc.)
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol or other suitable recrystallization solvent
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of Aromatic Amine
-
In a 100 mL beaker, dissolve the aromatic amine (0.01 mol) in a solution of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in cold water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve this compound (2.09 g, 0.01 mol) in a 10% aqueous sodium hydroxide solution until a clear solution is obtained.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold pyrazolone solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. A colored precipitate of the azo dye will form.
-
Adjust the pH of the reaction mixture to 6-7 with a saturated sodium hydrogen carbonate solution to ensure complete precipitation.[1]
-
Filter the precipitated dye using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in an oven at 60-80 °C.
-
Recrystallize the dried crude dye from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure azo dye.
Characterization of Synthesized Dyes
The synthesized azo dyes can be characterized using various spectroscopic and analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.
-
FT-IR Spectroscopy: To identify characteristic functional groups such as N=N (azo), C=O (pyrazolone), and N-H (if tautomerism occurs).
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the dye.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
-
Melting Point: To assess the purity of the compound.
Quantitative Data
| Coupling Component | Diazonium Salt Source | Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| 3-(2-hydroxyphenyl)-1-phenyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one | Substituted anilines | Various | 447 - 454 | > 30,000 | [3] |
| 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Substituted anilines | Various | 270 - 460 | Not specified | [1] |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Itself (diazotized) | Not specified | 345 | Not specified | [4] |
Visualizations
Dye Synthesis Workflow
Caption: General workflow for the synthesis of azo dyes.
Azo Coupling Reaction Mechanism
Caption: General mechanism of the azo coupling reaction.
Applications and Further Research
Azo dyes synthesized from this compound have potential applications in:
-
Textile Dyeing: As disperse dyes for synthetic fibers.
-
Pigments: For use in paints, inks, and plastics.
-
Analytical Chemistry: As chromogenic reagents for the detection of various ions and molecules.
-
Pharmaceutical and Agrochemical Synthesis: The pyrazolone scaffold is a common motif in biologically active compounds, suggesting that these dye molecules could serve as intermediates in the synthesis of novel therapeutic or crop protection agents.[5]
Further research could focus on:
-
Synthesizing a library of azo dyes from this compound using a variety of substituted anilines to study the structure-property relationships.
-
Investigating the photophysical properties of the synthesized dyes, including their fluorescence and quantum yields.
-
Evaluating the biological activities of these novel azo dyes, such as their antimicrobial or anticancer properties.
-
Exploring the use of these dyes in the development of new analytical methods or as functional materials.
References
- 1. acu.edu.in [acu.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Reactants: The purity of the starting materials, 2-chlorophenylhydrazine and ethyl acetoacetate, is crucial. Impurities can lead to unwanted side reactions and decrease the yield. Ensure high-purity reagents are used. It is advisable to use freshly opened or purified hydrazine derivatives, as they can degrade over time.
-
Reaction Conditions: The reaction is sensitive to temperature, time, and solvent.
-
Temperature: The reaction is typically carried out at an elevated temperature. Refluxing in a suitable solvent is common.[1] Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of reactants or products.
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1] Incomplete reactions are a common cause of low yields.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a commonly used solvent for this type of condensation.[1][2] Glacial acetic acid can also be used and may facilitate the reaction. Some syntheses of related pyrazolones have been successful under solvent-free conditions, which could be an alternative to explore.[3]
-
-
Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield. Ensure accurate measurement of both 2-chlorophenylhydrazine and ethyl acetoacetate. A slight excess of the hydrazine derivative is sometimes used to drive the reaction to completion.
-
pH Control: For reactions involving phenylhydrazine hydrochloride, controlling the pH can be important. A patent for a similar synthesis suggests adjusting the pH of a methanol solution of phenylhydrazine to 5.0-6.5 with hydrochloric acid before the addition of ethyl acetoacetate.[4]
Question: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize them?
Answer:
Impurity formation is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Incomplete Reaction: Unreacted starting materials (2-chlorophenylhydrazine and ethyl acetoacetate) are the most common impurities if the reaction is not driven to completion. As mentioned previously, optimizing reaction time and temperature, and monitoring via TLC can mitigate this.
-
Hydrolysis: Ethyl acetoacetate can be susceptible to hydrolysis, especially if there is water in the reaction mixture. Using anhydrous solvents is recommended.
-
Formation of Isomers: While the reaction between a substituted phenylhydrazine and the asymmetric ethyl acetoacetate is generally regioselective, the formation of a minor regioisomer is a possibility. Careful control of reaction conditions can help to favor the desired product.
-
Work-up and Purification: The work-up procedure is critical for removing impurities. Washing the crude product with appropriate solvents can remove unreacted starting materials and soluble byproducts. Recrystallization is a key step for purification.
Question: How can I effectively monitor the progress of the reaction?
Answer:
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[1]
-
Stationary Phase: Silica gel G plates are commonly used.
-
Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 4:1) or cyclohexane and ethyl acetate (e.g., 50:3) can be effective solvent systems for separating the product from the starting materials.[2][5] A mobile phase of 5% methanol in dichloromethane has also been reported for related compounds.[6]
-
Visualization: The spots can be visualized under a UV lamp.
-
Procedure: Spot the starting materials (2-chlorophenylhydrazine and ethyl acetoacetate) and the reaction mixture on the TLC plate at regular intervals. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction. The reaction is considered complete when the starting material spots are no longer visible.
Question: What is the best way to purify the final product?
Answer:
Recrystallization is the most common and effective method for purifying this compound.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Ethanol: Diluted ethanol is frequently used for the recrystallization of similar pyrazolones.[1]
-
Methanol-Ethyl Acetate: A mixture of methanol and ethyl acetate can also be an effective solvent system.[7]
-
Ethanol/Ethyl Acetate: A mixture of ethanol and ethyl acetate has been used for the recrystallization of related pyrazolone derivatives.[2]
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a condensation reaction between 2-chlorophenylhydrazine and ethyl acetoacetate, followed by an intramolecular cyclization (a type of Knorr pyrazole synthesis). The reaction typically proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring with the elimination of ethanol.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Phenylhydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is often heated, so precautions against thermal burns should be taken.
Q3: Can I use a different β-ketoester instead of ethyl acetoacetate?
A3: Yes, other β-ketoesters can be used, which will result in different substituents at the 3-position of the pyrazolone ring. For example, using methyl acetoacetate would also yield a 3-methyl substituted pyrazolone.
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of an acid or base catalyst can improve the reaction rate and yield. Glacial acetic acid can act as both a solvent and a catalyst.
Data Presentation
Table 1: Impact of Solvent on the Yield of Pyrazolone Synthesis (General Observations)
| Solvent | Typical Conditions | Reported Yields for Similar Pyrazolones | Reference(s) |
| Ethanol | Reflux | 66-100% | |
| Methanol | 0-78 °C | 66-100% | |
| Glacial Acetic Acid | Reflux | Not specified, but used as a medium | |
| Solvent-free | Microwave irradiation or heating | High yields reported for related compounds | [3] |
Note: The yields are for the synthesis of 1-phenyl-3-methyl-5-pyrazolone or similar derivatives and may vary for this compound.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for pyrazolone synthesis. Optimization may be required to achieve the best yield.
Materials:
-
2-Chlorophenylhydrazine (or its hydrochloride salt)
-
Ethyl acetoacetate
-
Ethanol (or glacial acetic acid)
-
Hydrochloric acid (if using the free base of the hydrazine and pH adjustment is desired)
-
Recrystallization solvent (e.g., ethanol/water or methanol/ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorophenylhydrazine (1 equivalent) in ethanol. If using 2-chlorophenylhydrazine hydrochloride, a base may be needed to neutralize the HCl.
-
Add ethyl acetoacetate (1 to 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the crude product by filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified crystals under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in pyrazolone synthesis.
References
- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. mdpi.com [mdpi.com]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming the challenges associated with the purification of pyrazolone derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of pyrazolone derivatives.
Issue 1: Compound "Oiling Out" During Recrystallization
Symptom: Instead of forming crystals, the compound separates from the solvent as an oil.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Solute Concentration | The solution is too saturated, causing the compound to precipitate above its melting point. Add a small amount of hot solvent to decrease the saturation.[1] |
| Rapid Cooling | Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can help.[1] |
| Inappropriate Solvent System | The chosen solvent may not be ideal for crystallization. Experiment with different solvents or solvent mixtures. A lower boiling point solvent might be beneficial.[1] |
| Presence of Impurities | Impurities can interfere with crystal formation. Attempt to remove impurities by treating the hot solution with activated charcoal before filtration. |
Issue 2: Low Yield After Purification
Symptom: The amount of purified product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Crystallization | Not all of the dissolved compound has precipitated out of the solution. Ensure the solution is thoroughly cooled, preferably in an ice bath, for an adequate amount of time to maximize crystal formation.[1] |
| Excessive Solvent Usage | Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] |
| Loss During Transfers | Product can be lost during transfers between flasks and on filtration apparatus. Rinse all glassware with the cold recrystallization solvent and add the rinsing to the filtration funnel. |
| Premature Crystallization | The compound crystallizes during hot filtration. Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization. |
| Co-elution in Chromatography | In column chromatography, incomplete separation of the desired compound from impurities can lead to the discarding of mixed fractions, thus lowering the yield. Optimize the solvent system and gradient to achieve better separation. |
Issue 3: Presence of Colored Impurities
Symptom: The purified product has an undesirable color (e.g., yellow, brown).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Formation of Oxidation Products | Pyrazolone derivatives can be susceptible to oxidation, leading to colored byproducts. Handle sensitive compounds under an inert atmosphere (e.g., nitrogen or argon). |
| Residual Starting Materials or Byproducts | Colored impurities from the synthesis may persist. Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities before filtering.[1] Be aware that this may slightly reduce the yield. |
| Degradation on Silica Gel | Some pyrazolone derivatives may degrade on acidic silica gel during column chromatography. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%). |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing pyrazolone derivatives?
A1: The choice of solvent is highly dependent on the specific structure of the pyrazolone derivative. However, common and effective solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] For less polar derivatives, solvent systems like hexane/ethyl acetate or hexane/acetone can be effective.[1] A good starting point is to test the solubility of a small amount of the crude product in various solvents at room temperature and with heating.
Q2: How can I separate regioisomers of a pyrazolone derivative?
A2: The separation of regioisomers can be challenging due to their similar physical properties. The most common method is silica gel column chromatography.[2] Careful selection of the eluent system is crucial to achieve separation. Fractional recrystallization can also be employed if the regioisomers have sufficiently different solubilities in a particular solvent.[1]
Q3: My compound is poorly soluble in most common organic solvents. What are my purification options?
A3: For poorly soluble compounds, recrystallization can be difficult. Hot filtration of a suspension in a solvent that dissolves impurities but not the desired compound can sometimes be effective. Alternatively, column chromatography can be attempted by dissolving the compound in a small amount of a strong, polar solvent (like DMF or DMSO) and adsorbing it onto silica gel before loading it onto the column. Solid-Phase Extraction (SPE) can also be a viable alternative.
Q4: What are common byproducts in pyrazolone synthesis that I need to purify away?
A4: A common challenge in the synthesis of pyrazolones, particularly from unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[3] Other potential byproducts can include unreacted starting materials and products from side reactions such as incomplete cyclization, which may result in hydrazone intermediates.[4] The purification strategy should be designed to remove these specific impurities.
Data Presentation
Table 1: Solubility of 1H-Pyrazole in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 (moles/1000g) |
| Benzene | 46.5 | 16.8 (moles/1000g) |
| Data sourced from ChemicalBook.[1] |
Table 2: TLC Rf Values of Selected Pyrazolone Derivatives
| Compound Code | Solvent System | Rf Value |
| PYR-1 | Benzene:Chloroform:Glacial Acetic Acid (2:4:1) | 0.76 |
| PYR-2 | Benzene:Chloroform:Glacial Acetic Acid (2:4:1) | 0.71 |
| PYR-3 | Benzene:Chloroform:Glacial Acetic Acid (2:4:1) | 0.67 |
| PYR-4 | Benzene:Chloroform:Glacial Acetic Acid (2:4:1) | 0.65 |
| PYR-5 | Benzene:Methanol (9:1) | 0.70 |
| Data from a study on the synthesis and characterization of pyrazolone derivatives.[5] |
Table 3: Comparison of Common Purification Techniques for Pyrazolone Derivatives
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility at different temperatures. | Differential partitioning between a stationary and mobile phase.[6] |
| Typical Purity | Good to excellent (>98%).[6] | Good to excellent (>99% for some compounds).[6] |
| Yield | Moderate to high (can be >80%).[6] | Variable, depends on separation efficiency.[6] |
| Scalability | Easily scalable.[6] | Can be cumbersome and expensive to scale up.[6] |
| Applicability | Best for crystalline solids.[6] | Applicable to a wider range of compounds, including oils.[6] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
Objective: To purify a solid pyrazolone derivative by recrystallization.
Materials:
-
Crude pyrazolone derivative
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude pyrazolone derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound just completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Flash Column Chromatography
Objective: To purify a pyrazolone derivative using flash column chromatography.
Materials:
-
Crude pyrazolone derivative
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude pyrazolone derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
-
Elution:
-
Add the eluent to the top of the column and apply pressure (e.g., from a hand bellows or nitrogen line) to force the solvent through the column.
-
Collect fractions in separate tubes.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolone derivative.
-
Visualizations
Caption: General experimental workflow for the purification of pyrazolone derivatives.
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
Caption: Logical workflow for the separation of pyrazolone regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Pyrazolones
Welcome to the technical support center for the synthesis of substituted pyrazolones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Core Synthesis & Yield Issues
Q1: I am getting a low yield of my desired pyrazolone. What are the common causes?
A1: Low yields in pyrazolone synthesis can stem from several factors. The most common issues include poor quality of starting materials, formation of stable intermediates that do not convert to the final product, and competing side reactions that consume reactants.[1] Ensure the purity of your 1,3-dicarbonyl compound (or β-ketoester) and hydrazine derivative, as impurities can lead to unwanted byproducts.[1] In some cases, particularly during Knorr synthesis, stable intermediates like hydroxylpyrazolidines may form.[1][2] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, can facilitate the conversion of these intermediates to the final pyrazolone.[1][2]
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve selectivity?
A2: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial reaction can occur at either carbonyl group.[1][2][3] Regioselectivity is heavily influenced by the steric and electronic properties of the substituents on the dicarbonyl compound, as well as reaction conditions like pH and solvent.[1][2]
-
pH Control: Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, often leading to a different major regioisomer.[1]
-
Solvent Choice: The use of specific solvents can dramatically improve regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to favor the formation of one regioisomer over another.[1]
-
Temperature: Temperature can also influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the isomeric ratio.
Q3: How can I minimize product loss during purification?
A3: Significant product loss can occur during workup and purification steps like recrystallization or column chromatography.[3] To mitigate this, optimize your purification protocol. If your pyrazolone is sensitive to strong acids or bases used during workup, ensure careful neutralization.[3] For chromatography, perform a thorough screening of solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation between your product and impurities, minimizing band broadening and overlap.
Category 2: Common Side Reactions & Byproducts
Q4: My reaction is producing a significant amount of a dimeric or bis-pyrazolone byproduct. How can I prevent this?
A4: The formation of dimeric or bis-pyrazolone structures is a known side reaction, particularly with certain substrates or under specific conditions.[4][5] These byproducts arise from the reaction of a formed pyrazolone with remaining starting materials or intermediates. To minimize their formation:
-
Control Stoichiometry: Carefully control the ratio of your reactants. An excess of one reactant may favor the formation of these side products.[3]
-
Reaction Conditions: Modify conditions such as temperature and reaction time. Lowering the temperature or reducing the reaction time once the primary product has formed can prevent subsequent side reactions.[3]
-
Order of Addition: Adding the limiting reagent slowly to the reaction mixture can help maintain a low concentration of it at any given time, disfavoring side reactions.
Q5: My N-alkylation reaction is yielding the O-alkylated isomer. How do I control this regioselectivity?
A5: The N-alkylation of pyrazolones often competes with O-alkylation, leading to a mixture of products.[6][7] The regioselectivity of this reaction is highly dependent on the base, solvent, and the nature of the alkylating agent.[6][7] Generally, polar aprotic solvents and certain bases can favor N-alkylation.[6]
-
Base and Solvent Effects: The choice of base and solvent system is critical. For instance, using potassium carbonate in a polar aprotic solvent like acetonitrile often yields mixtures, while other conditions can be highly selective.[6]
-
Substituent Effects: The electronic nature of substituents on the pyrazolone ring can influence the nucleophilicity of the nitrogen and oxygen atoms, thereby affecting the alkylation site.[6][7]
Q6: I've isolated an unexpected ethoxy-pyrazole derivative as a byproduct. What is the likely mechanism?
A6: The formation of an ethoxy-pyrazole derivative, especially when using ethanol as a solvent, suggests a reaction pathway involving the solvent. This can occur if an intermediate in the reaction is susceptible to nucleophilic attack by ethanol, leading to an ether linkage before the final cyclization or as a subsequent modification of the pyrazolone product.[8] To avoid this, consider using an aprotic solvent for your reaction.
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on N- vs. O-Alkylation Regioselectivity This table summarizes how different reaction parameters can influence the outcome of pyrazolone alkylation, a common step in derivatization.
| Pyrazolone Substrate | Alkylating Agent | Base | Solvent | N-Alkylated:O-Alkylated Ratio | Reference |
| 3-(Trifluoromethyl)-5-acetyl-1H-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | ~1:1 | [6] |
| 3-(Trifluoromethyl)-5-(hydrazone)-1H-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | >99:1 (N-alkylation) | [6] |
| General 1H-Pyrazoles | Acrylonitrile | (Catalyst-free) | D₂O | >99.9:1 (N1-alkylation) | [9][10] |
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Substituted Pyrazolone
This protocol is a generalized procedure based on the classical Knorr pyrazolone synthesis.[11][12]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 eq.) to the solution. If using a hydrazine salt, a base may be required.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazolone.[1]
Protocol 2: Highly Regioselective N1-Alkylation of Pyrazoles via Michael Addition
This protocol describes a catalyst-free method for achieving high regioselectivity in the N-alkylation of pyrazoles.[9][10]
-
Reaction Setup: In a sealed vial, dissolve the substituted 1H-pyrazole (1.0 eq.) in deuterated water (D₂O).
-
Addition of Michael Acceptor: Add the Michael acceptor (e.g., acrylonitrile, 1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by ¹H NMR spectroscopy until the starting pyrazole is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting product is typically of high purity (>95%) and may not require further purification.
Visualizations: Diagrams & Workflows
Diagram 1: Knorr Pyrazolone Synthesis Pathway & Side Reactions
Caption: Main reaction pathway for Knorr pyrazolone synthesis and key side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low-yield issues.
Diagram 3: Regioselectivity Control in N-Alkylation
Caption: Factors influencing the regioselectivity between N- and O-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazolone - Wikipedia [en.wikipedia.org]
- 12. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimizing Cyclocondensation Reactions of Phenylhydrazine
Welcome to the technical support center for the cyclocondensation of phenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cyclocondensation of phenylhydrazine, a cornerstone of reactions like the Fischer indole synthesis.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Poor Quality or Degraded Phenylhydrazine: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to degradation and the formation of colored impurities that reduce reactivity.[1]
-
Solution: Use freshly distilled or purified phenylhydrazine. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.[1] Store it in a cool, dark place.
-
-
Sub-optimal Catalyst: The choice and concentration of the acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[2][3] The optimal catalyst often depends on the specific substrates.
-
Solution: Screen a variety of Brønsted and Lewis acids to find the most effective one for your specific reaction. In some cases, using the hydrochloride salt of phenylhydrazine can improve yields.[4]
-
-
Incorrect Reaction Temperature or Time: The cyclocondensation step often requires elevated temperatures to proceed at a reasonable rate.[1] Insufficient heating or short reaction times can lead to incomplete conversion.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Extending the reaction time may also be necessary. For instance, refluxing in ethanol for 8 hours has been found to be optimal in certain cases.[4]
-
-
Inappropriate Solvent: The solvent can significantly influence the reaction outcome.
-
pH Imbalance: The reaction is pH-sensitive. Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can lead to other side reactions.[1]
-
Solution: Typically, a small amount of a weak acid catalyst is optimal.[1] Careful control of the pH is necessary for efficient reaction.
-
Issue 2: Formation of Multiple Products or Isomers
Possible Causes and Solutions:
-
Formation of Regioisomers: When using unsymmetrical ketones, the cyclization can occur on either side of the ketone, leading to a mixture of indole regioisomers. The ratio of these products can be influenced by the nature of the acid catalyst and its concentration.[3]
-
Solution: The choice of acid catalyst can direct the cyclization. Higher acidity and temperature may favor cyclization toward the less substituted position.[3] It is advisable to perform a catalyst screening to optimize the regioselectivity.
-
-
Side Reactions: Phenylhydrazine can participate in various side reactions, leading to impurities.
-
Solution: Careful control of reaction conditions, particularly temperature and reactant stoichiometry, can minimize side product formation.
-
Issue 3: Formation of Colored Impurities
Possible Causes and Solutions:
-
Oxidation: Phenylhydrazine and its intermediates can be susceptible to oxidation, leading to the formation of colored byproducts.[1]
-
Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[1] Using purified reagents can also help.
-
-
Decomposition: At high temperatures, phenylhydrazine or the hydrazone intermediate can decompose, leading to tar formation.
-
Solution: Optimize the reaction temperature to be high enough for the reaction to proceed but not so high as to cause significant decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclocondensation of phenylhydrazine with a ketone (Fischer indole synthesis)?
A1: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The key steps are:
-
Formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A[5][5]-sigmatropic rearrangement (Cope rearrangement) of the protonated enamine.
-
Loss of ammonia (or an amine) to form an aromatic indole.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q3: My starting ketone is not very reactive. How can I improve the initial hydrazone formation?
A3: The formation of the hydrazone is often catalyzed by a small amount of acid.[6] You can add a few drops of glacial acetic acid to your reaction mixture.[6] Using a protic solvent like methanol can also facilitate this step.[6]
Q4: Are there any safety precautions I should take when working with phenylhydrazine?
A4: Yes, phenylhydrazine is toxic and can be absorbed through the skin. It is also a suspected carcinogen.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
Data Presentation
Table 1: Effect of Solvent on the Cyclocondensation of Furanone with Phenylhydrazine Hydrochloride
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | AcOH | 24 | 55 |
| 2 | EtOH | 8 | 96 |
| 3 | MeCN | 24 | 0 |
| 4 | Dioxane | 24 | 0 |
Data adapted from a study on the reaction of a furanone derivative with phenylhydrazine hydrochloride, demonstrating the significant impact of the solvent on product yield.[4]
Table 2: Effect of Catalyst on the Cyclocondensation of Chalcone with Phenylhydrazine
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | None | 12 | 40 |
| 2 | CeCl₃·7H₂O (4) | 2 | 95 |
| 3 | H₃PW₁₂O₄₀ (1) | 1.5 | 92 |
This table summarizes the effect of different catalysts on the reaction of a chalcone with phenylhydrazine, highlighting the rate enhancement and yield improvement with a suitable catalyst.[9][10]
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis
This protocol provides a general guideline for the cyclocondensation of phenylhydrazine with a ketone to synthesize an indole derivative.
Materials:
-
Phenylhydrazine (or a substituted derivative)
-
An appropriate ketone or aldehyde
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or ZnCl₂)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the ketone (1 equivalent) and phenylhydrazine (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours, or until TLC analysis indicates complete formation of the hydrazone.
-
The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal.
-
-
Cyclization:
-
To the crude hydrazone, add the acid catalyst. The choice and amount of catalyst will depend on the specific substrate. For example, polyphosphoric acid can be used as both the catalyst and solvent, or ZnCl₂ can be used in a solvent like toluene.
-
Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent (e.g., reflux in toluene or 100-140 °C in polyphosphoric acid).
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
If the product is a solid, it may precipitate and can be collected by filtration.
-
If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Visualizations
Caption: A troubleshooting workflow for addressing low product yield.
Caption: A generalized experimental workflow for Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. researchgate.net [researchgate.net]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
stability studies of pyrazolone compounds under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability studies of pyrazolone compounds under different pH conditions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of pyrazolone compounds in solution?
A1: The stability of pyrazolone compounds, such as Edaravone, is primarily affected by several factors:
-
pH: Pyrazolone compounds can exist in different ionic forms depending on the pH of the solution. For instance, Edaravone has a pKa of 7.0 and its anionic form, prevalent at or near neutral pH, is more susceptible to oxidation.[1] Solutions with a slightly acidic pH (e.g., 3.0-4.5) can enhance stability by reducing the concentration of the more reactive anionic form.[1]
-
Oxygen: The presence of dissolved oxygen is a critical factor, particularly for pyrazolones prone to oxidation. The anionic form of Edaravone can donate an electron to molecular oxygen, initiating degradation.[1] Deoxygenating solutions is a crucial step to improve stability.[1]
-
Light: Exposure to light, especially UV light, can lead to photolytic degradation of pyrazolone compounds.[1] It is essential to protect solutions from light during both storage and experimental procedures.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Therefore, controlling the temperature is vital for accurate stability assessment.
-
Oxidizing Agents: Pyrazolones are often sensitive to oxidizing agents. For example, Edaravone degrades significantly in the presence of hydrogen peroxide.[1]
Q2: What are the common degradation products of pyrazolone compounds under forced degradation conditions?
A2: Forced degradation studies on pyrazolone compounds like Edaravone reveal various degradation products depending on the stress condition. The primary degradation pathway is typically oxidation. Some of the major degradation products identified for Edaravone include an edaravone trimer, which forms from the reaction of edaravone radicals, as well as other oxidation and hydrolysis products.[1] Under thermal stress, specific degradation products have been isolated and characterized.[2]
Q3: How can I minimize the degradation of my pyrazolone compound during experimental setup and analysis?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: If your experimental design allows, use a buffered solution with a slightly acidic pH.[1]
-
Deoxygenate Solvents: Before preparing your solutions, purge all solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[1]
-
Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to prevent exposure to light.[1]
-
Temperature Control: Conduct your experiments at controlled, and if possible, reduced temperatures.[1]
-
Use of Stabilizers: In some formulations, stabilizers like sodium bisulfite and L-cysteine are used to protect the pyrazolone compound.[1][3] Sodium bisulfite can form an adduct with Edaravone, which reduces the concentration of the free, more reactive anion.[1][4]
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC chromatogram during the stability study.
-
Possible Cause: These unexpected peaks are likely degradation products of your pyrazolone compound.
-
Recommended Solution:
-
Review your sample preparation and storage procedures to ensure they align with the stability-enhancing techniques mentioned in the FAQs (pH control, deoxygenation, protection from light, and temperature control).[1]
-
If you have access to reference standards for known degradation products, compare their retention times with your unexpected peaks to confirm their identity.[1]
-
If degradation is unavoidable, ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all its degradation products.[5]
-
Problem 2: The concentration of my pyrazolone compound is decreasing over a short period, even in my control samples.
-
Possible Cause: The compound is unstable in your chosen solvent or buffer system.
-
Recommended Solution:
-
Verify the pH of your solution. For pyrazolones like Edaravone, a slightly acidic pH (3.0-4.5) can improve stability.[1]
-
Analyze your samples as quickly as possible after preparation to establish a baseline and accurately monitor the degradation kinetics.[1]
-
Consider preparing fresh stock solutions more frequently.
-
Problem 3: I am observing a precipitate forming in my aqueous solution of the pyrazolone compound.
-
Possible Cause: This may be due to the formation of insoluble degradation products, such as the edaravone trimer.[1] Significant precipitation is an indicator of substantial degradation.
-
Recommended Solution:
-
Discard the solution and prepare a fresh one, strictly adhering to the stabilization techniques.
-
For research purposes, the use of co-solvents or cyclodextrins has been investigated to enhance both solubility and stability.[1]
-
Problem 4: The color of my pyrazolone solution is changing over time.
-
Possible Cause: A change in color is often a visual sign of oxidation.[1]
-
Recommended Solution:
-
This indicates that the integrity of your sample is compromised. Prepare a fresh solution using deoxygenated solvents and protect it from light.
-
Ensure that your storage containers are properly sealed to prevent atmospheric oxygen from dissolving into the solution.
-
Data Presentation
The following table summarizes the hydrolytic degradation rate constants for the pyrazolone compound Edaravone at various pH conditions.
| pH | Rate Constant (k) min⁻¹ |
| 2 | 0.00983 |
| 5 | 0.0107 |
| 7 | 0.01279 |
| 10 | 0.0201 |
Data sourced from a study on the degradation of Edaravone.[6]
Experimental Protocols
Protocol for Forced Hydrolysis Study of a Pyrazolone Compound
This protocol outlines a general procedure for conducting a forced hydrolysis study on a pyrazolone compound, such as Edaravone, under acidic and basic conditions.
1. Materials and Reagents:
-
Pyrazolone compound (e.g., Edaravone)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
HPLC-grade methanol or other suitable organic solvent
-
HPLC-grade water
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Water bath or heating block
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the pyrazolone compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Acidic Hydrolysis:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add 0.1 M HCl to the flask to achieve the desired final concentration of the pyrazolone compound.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours). It is advisable to take samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the degradation kinetics.
-
Before HPLC analysis, cool the samples to room temperature and neutralize them with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. Basic Hydrolysis:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add 0.1 M NaOH to the flask to achieve the desired final concentration of the pyrazolone compound.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period, taking samples at various time points.
-
Before HPLC analysis, cool the samples to room temperature and neutralize them with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
5. HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the decrease in the peak area of the parent pyrazolone compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation at each time point.
Visualizations
Caption: Experimental workflow for the forced hydrolysis study of pyrazolone compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. impactfactor.org [impactfactor.org]
Technical Support Center: NMR Peak Assignment for Pyrazolone Structures
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for pyrazolone-containing molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes not visible at all?
A1: The N-H proton signal in pyrazolone structures is often broad and its visibility can be highly dependent on experimental conditions. This is typically due to two main factors:
-
Tautomeric Exchange: Pyrazolones can exist in multiple tautomeric forms (e.g., CH, OH, and NH forms). The N-H proton can be involved in rapid exchange between these forms on the NMR timescale, leading to signal broadening.
-
Solvent Exchange: In protic deuterated solvents like methanol-d₄ (CD₃OD) or D₂O, the acidic N-H proton can exchange with deuterium from the solvent. This rapid exchange can broaden the signal to the point where it disappears into the baseline.
Troubleshooting Steps:
-
Use an Aprotic Solvent: Recording the spectrum in an aprotic solvent like DMSO-d₆ or CDCl₃ will minimize exchange with the solvent.
-
D₂O Exchange Experiment: To confirm if a broad peak is an N-H proton, add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum. If the signal diminishes or disappears, it confirms the presence of an exchangeable proton like N-H or O-H.
Q2: My ¹H NMR spectrum shows fewer signals for the pyrazolone ring than I expect. What could be the reason?
A2: This is a common observation and is also a consequence of rapid tautomeric exchange.[1] In unsymmetrically substituted pyrazolones, this rapid exchange can average the magnetic environments of different positions. For instance, the protons at the C3 and C5 positions might become chemically equivalent on the NMR timescale, causing their individual signals to merge into a single, averaged peak. This simplification of the spectrum can be misleading if the possibility of tautomerism is not considered.
Q3: I am struggling to differentiate the C3 and C5 signals in the ¹³C NMR spectrum of my substituted pyrazolone. How can I assign them?
A3: The chemical shifts of C3 and C5 are highly dependent on the dominant tautomeric form in solution, which is influenced by the solvent and the electronic nature of the substituents.
-
Tautomer Influence: The position of the tautomeric equilibrium will significantly alter the electronic environment of C3 and C5, thus changing their chemical shifts.
-
Advanced NMR Techniques: Two-dimensional (2D) NMR experiments are invaluable for unambiguous assignment:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. By observing which protons correlate to a specific carbon, you can definitively assign C3 and C5. For example, if you have a substituent with known proton signals at position 3, its protons will show a correlation to the C3 carbon.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to. This is useful for assigning protonated carbons in the pyrazolone ring.
-
Q4: The methylene (-CH₂-) protons in a substituent on my pyrazolone are showing up as a complex multiplet instead of a simple triplet or quartet. Why is this happening?
A4: This phenomenon is likely due to the presence of diastereotopic protons . If your pyrazolone molecule contains a chiral center, even if it's distant from the methylene group, the two protons of the -CH₂- group are no longer chemically equivalent.
-
Chemical Environment: In a chiral molecule, the two methylene protons reside in different chemical environments. They "see" the chiral center differently in 3D space.
-
Splitting Pattern: Because they are non-equivalent, they have different chemical shifts and they will couple to each other (geminal coupling, ²J), resulting in a pair of doublets (an AB quartet). If they also couple to other nearby protons, this pattern can become a more complex multiplet, such as a doublet of doublets for each proton.[2][3]
Troubleshooting Steps:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer can help to better resolve the complex multiplet.
-
2D COSY: A COSY spectrum will show the correlation between the two diastereotopic protons, confirming their geminal coupling.
Q5: My NMR spectrum is clean except for a few unexpected sharp singlets. What could they be?
A5: These are often due to common impurities from solvents used during synthesis and workup. Always check the chemical shifts of common laboratory solvents.
-
Residual Solvents: Traces of solvents like acetone, ethyl acetate, dichloromethane, or hexane are very common.
-
Grease: Silicon grease from glassware joints can sometimes appear as a broad singlet around 0 ppm.
Refer to published tables of NMR data for common laboratory solvents to identify these impurities.
Troubleshooting Workflow
If you are facing difficulties with your pyrazolone NMR spectrum, the following workflow can help you systematically identify and solve the issue.
References
preventing byproduct formation in the Vilsmeier-Haack reaction
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Vilsmeier-Haack reaction?
A1: Common byproducts include di-formylated products, products from undesired reaction with the solvent, and substrate degradation products. For highly activated substrates, multiple formyl groups may be introduced.[1] In the case of phenols, chlorinated byproducts can also be formed.
Q2: How does temperature affect byproduct formation?
A2: Higher reaction temperatures can lead to substrate or product decomposition, resulting in tarry residues and reduced yields.[1] Conversely, a temperature that is too low may lead to an incomplete reaction. The optimal temperature is substrate-dependent and typically ranges from 0°C to 80°C.[2]
Q3: What is the role of reagent stoichiometry in preventing side reactions?
A3: The ratio of the Vilsmeier reagent (typically formed from POCl₃ and DMF) to the substrate is crucial. An excess of the Vilsmeier reagent can lead to di-formylation, especially with highly activated aromatic rings.[1] For mono-formylation, a stoichiometry of 1.0 to 1.5 equivalents of the Vilsmeier reagent is generally recommended.
Q4: Can the purity of reagents impact the reaction outcome?
A4: Yes, the purity of reagents is critical. Moisture in the DMF or degradation of POCl₃ can deactivate the Vilsmeier reagent, leading to low or no product yield.[1] It is essential to use anhydrous solvents and fresh, high-purity reagents.
Q5: How can I minimize byproduct formation during the workup?
A5: The workup procedure should be performed carefully. The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base like sodium bicarbonate or sodium hydroxide.[1] This should be done slowly to control the exothermic reaction and prevent degradation of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Use anhydrous DMF and fresh POCl₃. Ensure all glassware is thoroughly dried.[1] |
| Insufficiently reactive substrate. | Increase the reaction temperature or use a larger excess of the Vilsmeier reagent. | |
| Incomplete reaction. | Increase the reaction time and monitor the progress by TLC. | |
| Multiple Products Observed (e.g., Di-formylation) | Highly activated substrate. | Use a lower stoichiometry of the Vilsmeier reagent (closer to 1:1 with the substrate). |
| Excess of Vilsmeier reagent. | Carefully control the stoichiometry of the Vilsmeier reagent. | |
| High reaction temperature. | Perform the reaction at a lower temperature. | |
| Formation of Tarry Residues | Substrate or product decomposition. | Lower the reaction temperature and ensure a controlled addition of reagents.[1] |
| Impurities in reagents or solvents. | Use high-purity, anhydrous reagents and solvents. | |
| Product is Difficult to Purify | Presence of closely related byproducts. | Optimize reaction conditions to minimize byproduct formation. Employ careful column chromatography for purification. |
| Emulsion formation during workup. | Add brine during the extraction to break up emulsions. |
Data Presentation: Optimizing Reaction Conditions for Indole Formylation
The following table summarizes the effect of reaction conditions on the yield of formylated indole derivatives, highlighting the importance of optimizing these parameters to maximize the yield of the desired product.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [3] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [3] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [3] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 | [3] |
| 6-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 85 | [3] |
| 7-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 88 | [3] |
| 5-Methoxyindole | POCl₃, DMF | 0 to 85 | 6 | 94 | [3] |
| 5-Chloroindole | POCl₃, DMF | 0 to 85 | 8 | 87 | [3] |
| 5-Nitroindole | POCl₃, DMF | 0 to 85 | 10 | 75 | [3] |
Experimental Protocols
General Protocol for the Mono-formylation of an Activated Aromatic Compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
2. Formylation Reaction:
-
Dissolve the activated aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 40-80°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
3. Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is between 7 and 8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism.
Troubleshooting Workflow for Byproduct Formation
References
Technical Support Center: Scaling Up the Synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method is the cyclocondensation reaction between 2-chlorophenylhydrazine (or its hydrochloride salt) and ethyl acetoacetate. This reaction is typically carried out in a suitable solvent under reflux conditions. The overall reaction is robust, generally high-yielding, and utilizes readily available starting materials.
Q2: What are the critical safety precautions to consider when handling 2-chlorophenylhydrazine on a large scale?
A2: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated fume hood. When scaling up, it is crucial to have a comprehensive understanding of the material's safety data sheet (SDS) and to have emergency procedures in place for spills or exposure.
Q3: How does the 2-chloro substituent on the phenyl ring affect the reaction?
A3: The ortho-chloro group can exert both electronic and steric effects. Electronically, the chlorine atom is weakly deactivating, which might slightly slow down the initial nucleophilic attack of the hydrazine compared to unsubstituted phenylhydrazine. Sterically, the presence of the chloro group in the ortho position can influence the conformation of the intermediate and may impact the cyclization rate. However, the synthesis is generally still efficient.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities can include unreacted starting materials (2-chlorophenylhydrazine and ethyl acetoacetate), side-products from the degradation of the hydrazine, and potentially regioisomers if unsymmetrical dicarbonyl compounds are used (not the case with ethyl acetoacetate). Inadequate reaction time or temperature can lead to the presence of intermediate hydrazones.
Q5: Which analytical techniques are recommended for monitoring the reaction progress and final product purity?
A5: For reaction monitoring, Thin Layer Chromatography (TLC) is a rapid and effective method. For final product analysis and purity determination, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its accuracy and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and melting point analysis can provide a quick indication of purity.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. - Increase Temperature: Ensure the reaction mixture is maintained at a consistent reflux temperature. For ethanol, this is approximately 78°C. - Catalyst: While often not strictly necessary, the addition of a catalytic amount of a weak acid like glacial acetic acid can facilitate the reaction. |
| Side Reactions | - Control Stoichiometry: Use a precise 1:1 molar ratio of 2-chlorophenylhydrazine to ethyl acetoacetate. An excess of hydrazine can lead to side products. - Temperature Control: Avoid excessive temperatures that could lead to decomposition of the starting materials or product. |
| Product Loss During Work-up | - Optimize pH for Precipitation: After the reaction, the product can often be precipitated by cooling and/or adding water. Adjusting the pH might be necessary to maximize precipitation. - Choice of Extraction Solvent: If an extraction is performed, ensure the chosen solvent has a high affinity for the product and is immiscible with the aqueous phase. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - Ensure Complete Reaction: As with low yield, ensure the reaction has gone to completion by monitoring with TLC. - Effective Washing: During filtration, wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol or water). |
| "Oiling Out" During Crystallization | - Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point. - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can promote oil formation. - Use a Seed Crystal: Adding a small crystal of the pure product can induce crystallization. |
| Colored Impurities | - Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Stir for a short period and then filter hot to remove the charcoal and adsorbed impurities before crystallization. |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenylhydrazine hydrochloride (17.9 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in ethanol (150 mL).
-
Reagent Addition: To the stirred solution, add ethyl acetoacetate (13.0 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, slowly add cold water until precipitation is complete.
-
Isolation and Purification: Filter the solid product, wash with cold ethanol-water (1:1), and dry. Recrystallize from ethanol to obtain pure this compound.
Scaled-Up Synthesis Protocol
Note: This protocol is a guideline. All scaling-up activities should be preceded by a thorough safety assessment and process hazard analysis.
-
Reactor Preparation: Charge a suitable glass-lined reactor with ethanol (1.5 L per mole of limiting reagent).
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge 2-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.0 eq).
-
Mixing: Start agitation and ensure the solids are well-suspended.
-
Ethyl Acetoacetate Addition: Slowly add ethyl acetoacetate (1.0 eq) to the reactor. The addition should be controlled to manage any potential exotherm.
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Heating and Reflux: Heat the reactor contents to reflux (around 78°C) and maintain for 6-8 hours. Monitor the reaction by in-process control (IPC) using TLC or HPLC.
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Cooling and Precipitation: Once the reaction is complete, cool the reactor contents to 10-15°C. The product should precipitate.
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Isolation: Isolate the product by centrifugation or filtration.
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Washing: Wash the product cake with a pre-chilled mixture of ethanol and water.
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Drying: Dry the product under vacuum at a temperature not exceeding 60-70°C until a constant weight is achieved.
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Recrystallization (if required): For higher purity, the dried product can be recrystallized from a suitable solvent like ethanol. Dissolve the product in hot ethanol, filter hot to remove any insoluble impurities, and then cool slowly to induce crystallization.
Data Presentation
Table 1: Effect of Key Parameters on Synthesis Outcome (Qualitative)
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity | Notes |
| Solvent | Ethanol | Good | Good | Standard, effective solvent. |
| Glacial Acetic Acid | Potentially Higher | May require more extensive purification | Can act as both solvent and catalyst. | |
| Temperature | Below Reflux | Lower | May be higher if side reactions are temperature-dependent | Slower reaction rate. |
| Reflux | Optimal | Good | Ensures a reasonable reaction rate. | |
| Above Reflux (under pressure) | Potentially Higher | Risk of degradation and side products | Requires specialized equipment and careful control. | |
| Reaction Time | Too Short | Lower | High (due to unreacted starting materials) | Reaction may not go to completion. |
| Optimal (e.g., 4-8h) | High | High | Determined by reaction monitoring. | |
| Too Long | No significant change or slight decrease | Potential for product degradation | Unnecessary and inefficient. |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields in the synthesis.
Technical Support Center: Analytical Method Validation for Pyrazolone Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation for the purity assessment of pyrazolone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to evaluate during the validation of an HPLC method for pyrazolone purity assessment?
According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method for purity assessment include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2] For purity methods, specificity is crucial to ensure that all potential impurities and degradation products are separated from the main pyrazolone peak and from each other.[3]
Q2: What are common impurities encountered in pyrazolone drug substances?
Impurities in pyrazolone drug substances can originate from the synthesis process or from degradation of the active pharmaceutical ingredient (API).
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Synthesis-Related Impurities: These can include unreacted starting materials, intermediates, and by-products of side reactions. For instance, the synthesis of phenazone involves the condensation of phenylhydrazine and ethyl acetoacetate, followed by methylation.[4] Incomplete reactions or side reactions could lead to residual starting materials or related pyrazolone structures as impurities. Similarly, propyphenazone synthesis involves the reaction of ethyl 2-isopropylacetoacetate and phenylhydrazine.[5]
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Degradation Products: Pyrazolones can degrade under various stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis.[6][7] For example, the drug edaravone is known to be susceptible to oxidation, leading to the formation of degradation products like an edaravone trimer.[6][7] Forced degradation studies are essential to identify these potential degradants.[7]
Q3: My pyrazolone peak is showing significant tailing in reverse-phase HPLC. What are the likely causes and how can I fix it?
Peak tailing for basic compounds like pyrazolones is a common issue in reverse-phase HPLC. The primary cause is often the interaction between the basic nitrogen atoms in the pyrazolone ring and acidic residual silanol groups on the silica-based stationary phase.[8]
Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[9]
-
Use of an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[8]
-
Lower Analyte Concentration: Column overload can exacerbate peak tailing. Try injecting a more dilute sample.[10]
Q4: How do I identify an unknown peak in my chromatogram during a pyrazolone purity analysis?
Identifying unknown peaks, which could be impurities or degradation products, typically requires hyphenated analytical techniques. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.[1][11] The mass spectrometer provides the mass-to-charge ratio (m/z) of the unknown compound. Further fragmentation of the molecule in the mass spectrometer (MS/MS) can provide structural information to help in its elucidation.[1]
Troubleshooting Guides
Issue 1: Poor Resolution Between the Main Pyrazolone Peak and an Impurity
Issue 2: Inconsistent Retention Times
Quantitative Data Summary
The following tables summarize typical acceptance criteria for analytical method validation parameters for purity assessment. These values are based on general ICH guidelines and may need to be adjusted based on the specific application and regulatory requirements.
Table 1: System Suitability Parameters
| Parameter | Typical Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections |
| Resolution (Rs) | Rs > 2.0 between the main peak and the closest eluting impurity |
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | |
| Assay | 98.0% - 102.0% |
| Impurities | 80.0% - 120.0% |
| Precision (% RSD) | |
| Repeatability (Intra-assay) | ≤ 2.0% for assay; ≤ 10% for impurities at the limit of quantitation |
| Intermediate Precision | ≤ 3.0% for assay |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to develop a stability-indicating method.[7][12]
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Acid Hydrolysis: Dissolve the pyrazolone drug substance in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
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Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
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Oxidative Degradation: Treat a solution of the drug substance with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.
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Photolytic Degradation: Expose a solution of the drug substance to UV and visible light according to ICH Q1B guidelines.
Analyze all stressed samples by HPLC, comparing them to an unstressed sample to identify and quantify degradation products.
Protocol 2: HPLC Method Validation for Purity
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Specificity: Analyze blank, placebo (if applicable), pyrazolone standard, and a mixture of the pyrazolone and its known impurities/degradants. Ensure all peaks are well-resolved.
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Linearity: Prepare a series of at least five concentrations of the pyrazolone and each impurity, typically from the LOQ to 120% of the specification limit. Plot peak area versus concentration and determine the correlation coefficient.
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Accuracy: Perform recovery studies by spiking the placebo or drug substance with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 120% of the specification limit).
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.
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Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
-
-
LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
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Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, organic modifier percentage ±2%) and assess the impact on the results.
References
- 1. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Phenazone - Wikipedia [en.wikipedia.org]
- 5. Propyphenazone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Validation & Comparative
Unveiling the Potency of Chlorophenyl-Pyrazolone Derivatives: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, chlorophenyl-pyrazolone derivatives have emerged as a promising class, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to aid in future research and development.
This comparative analysis delves into the biological activities of various chlorophenyl-pyrazolone derivatives, offering a side-by-side look at their efficacy. The data presented is collated from multiple studies to provide a broad overview of the potential of these compounds.
Anticancer Activity: Targeting Cellular Proliferation
Several chlorophenyl-pyrazolone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in numerous studies.
One study highlighted a chlorophenyl-substituted pyrazolone derivative, compound 5a , which exhibited potent anticancer activity against the HepG2 liver carcinoma cell line with an IC50 value of 6 µg/mL.[1][2] In the same study, compounds 5b and 5c showed IC50 values of 20 µg/mL and 89 µg/mL, respectively, against the same cell line, suggesting that structural modifications significantly impact cytotoxic efficacy.[1][2] Another derivative, 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole , displayed potent inhibitory activity against the MCF-7 breast cancer cell line with an IC50 of 0.07uM.[3]
Further research into pyrazolinyl-indole derivatives identified compound HD05 [1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone] as having a broad range of cancer cell growth inhibition across nine different cancer types.[4] A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were also synthesized and evaluated, with compound 4j showing promising anti-glioma properties and inhibitory activity against the kinase AKT2/PKBβ.[5]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| 5a | Chlorophenyl-substituted pyrazolone | HepG2 (Liver) | 6 µg/mL | [1][2] |
| 5b | Chlorophenyl-substituted pyrazolone | HepG2 (Liver) | 20 µg/mL | [1][2] |
| 5c | Chlorophenyl-substituted pyrazolone | HepG2 (Liver) | 89 µg/mL | [1][2] |
| HD05 | Pyrazolinyl-indole | Various (9 types) | Not specified | [4] |
| 4j | N-(4-chlorophenyl) pyrano[2,3-c]pyrazole | Glioma | Not specified | [5] |
| Thiazolyl-pyrazoline | 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | MCF-7 (Breast) | 0.07 µM | [3] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The antimicrobial potential of chlorophenyl-pyrazolone derivatives has been investigated against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
One study reported that 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazoline derivatives exhibited antimicrobial activity with MIC values ranging from 7.8 to 62.5 mg/ml against Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. Another study on pyrazole derivatives found that compound 21b (4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) showed notable activity against various bacterial and fungal strains, with MIC values comparable to standard drugs. Specifically, the MIC of compound 21b against Aspergillus niger, B. subtilis, and Klebsiella pneumoniae was equal to the standard drugs Clotrimazole and Chloramphenicol.[6]
| Compound ID | Derivative Class | Microorganism | MIC Value | Reference |
| Various | 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazolines | Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans | 7.8 - 62.5 mg/ml | |
| 21b | 4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | Aspergillus niger, Bacillus subtilis, Klebsiella pneumoniae | Equal to standard drugs |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chlorophenyl-pyrazolone derivatives have also been evaluated for their anti-inflammatory effects, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.
A series of new pyrazole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity in vitro.[7] Several compounds with a 4-chlorophenyl substituent showed potent and selective COX-2 inhibition. For instance, a carboxyphenylhydrazone derivative (N9 ) was found to be more potent than its chlorophenyl counterpart (N8 ) in the carrageenan-induced rat paw edema model.[8] The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit prostaglandin synthesis by targeting COX enzymes.[9]
| Compound ID | Derivative Class | Assay | Activity | Reference |
| N9 | Carboxyphenylhydrazone derivative | Carrageenan-induced rat paw edema | More potent than N8 | [8] |
| Various | New pyrazole derivatives | In vitro COX-1/COX-2 inhibition | Good inhibitory activity, selective for COX-2 | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
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Target cancer cell line (e.g., HepG2, MCF-7)
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Complete cell culture medium
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Chlorophenyl-pyrazolone derivative solutions of varying concentrations
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for 72 hours.
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MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[10]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10] The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to determine the antimicrobial activity of compounds by measuring the zone of inhibition.
Materials:
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Bacterial or fungal strains
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Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
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Chlorophenyl-pyrazolone derivative solutions of varying concentrations
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Sterile cork borer (6 mm diameter)
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile petri dishes. Once solidified, inoculate the surface of the agar with the test microorganism.
-
Well Creation: Bore wells of 6 mm diameter into the seeded agar plates using a sterile cork borer.
-
Compound Addition: Add 100 µL of the test compound solution at different concentrations into the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Chlorophenyl-pyrazolone derivative solutions
-
Plethysmometer or digital calipers
-
Animal cages
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. A control group receives the vehicle only.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[11]
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[11]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways
The biological activities of chlorophenyl-pyrazolone derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anticancer effects can be attributed to the inhibition of pathways like the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[12][13] Their anti-inflammatory action is primarily due to the inhibition of COX enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[4]
This guide serves as a foundational resource for understanding the comparative biological activities of chlorophenyl-pyrazolone derivatives. The provided data and protocols are intended to facilitate further research into this promising class of compounds, ultimately contributing to the development of new and effective therapeutic agents.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. researchgate.net [researchgate.net]
- 3. srrjournals.com [srrjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. inotiv.com [inotiv.com]
- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Pivotal Pyrazolone Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of pyrazolone analogs, a versatile class of heterocyclic compounds, highlighting their structure-activity relationships (SAR) across various therapeutic areas. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to facilitate the rational design of more potent and selective pyrazolone-based therapeutic agents.
The pyrazolone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] This versatility stems from the ease of substitution at various positions on the pyrazolone ring, allowing for the fine-tuning of physicochemical properties and biological targets.
Comparative Analysis of Biological Activities
The therapeutic potential of pyrazolone analogs is intrinsically linked to the nature and position of substituents on the core ring. The following sections delve into the SAR of pyrazolones in key therapeutic areas, supported by comparative data from various studies.
Anti-inflammatory Activity: Targeting COX Enzymes
Pyrazolone derivatives have a long history as anti-inflammatory agents, with many exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[2][4][5] The SAR studies in this area have been extensive, revealing key structural features for potent and selective COX-2 inhibition, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Key SAR insights for anti-inflammatory pyrazolones include:
-
Substitution at N1 and C3: The nature of the substituent at the N1 and C3 positions of the pyrazolone ring significantly influences COX-2 selectivity and potency. Aromatic or heteroaromatic rings at these positions are often found in potent inhibitors.
-
C4 Position: The C4 position is tolerant to a variety of functionalities. Introduction of acidic moieties like a carboxylic acid group or an enolic group can enhance anti-inflammatory activity.[2] Conversely, bulky substituents at this position can decrease activity.[2]
-
Sulfonamide Moiety: The presence of a sulfonamide or a similar hydrogen bond donor/acceptor group on a phenyl ring attached to the pyrazolone core is a common feature in many selective COX-2 inhibitors, such as celecoxib.[6]
Table 1: Comparative in vitro COX-1/COX-2 Inhibition of Pyrazolone Analogs
| Compound | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | Phenyl | >10 | 0.04 | >250 | Fictional Example |
| Analog A | Phenyl | Methyl | H | 5.2 | 1.5 | 3.5 | Fictional Example |
| Analog B | 4-Methoxyphenyl | Methyl | H | 2.8 | 0.5 | 5.6 | Fictional Example |
| Analog C | 4-Sulfonamidophenyl | Methyl | H | 8.1 | 0.1 | 81 | Fictional Example |
Note: The data in this table is illustrative and compiled from general knowledge of pyrazolone SAR. Actual values may vary based on specific experimental conditions.
Anticancer Activity: A Multifaceted Approach
The anticancer properties of pyrazolone analogs are attributed to their ability to target various signaling pathways and enzymes crucial for cancer cell proliferation and survival.[1][7] These include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[8]
Key SAR observations for anticancer pyrazolones:
-
Kinase Inhibition: Many pyrazolone derivatives act as potent inhibitors of various kinases, including VEGFR-2, Aurora kinases, and c-Jun N-terminal kinase (JNK).[1][9][10] The substituents on the pyrazolone ring play a critical role in determining the specific kinase target and the inhibitory potency. For instance, in a series of VEGFR-2 inhibitors, a specific heterocyclic substitution on the pyrazolone core was found to be crucial for high potency.[1]
-
Cytotoxicity: The substitution pattern on the pyrazolone scaffold dictates the cytotoxic potential against different cancer cell lines. For example, the presence of electron-donating groups like dimethylamino on a phenyl ring attached to the pyrazole core has been shown to enhance anticancer activity against certain ovarian cancer cell lines.[11]
-
Apoptosis Induction: Certain pyrazoline derivatives have been shown to induce apoptosis in cancer cells, with the nature of the substituent at the N-1 position of the pyrazoline ring influencing this activity.[8][12]
Table 2: Comparative Anticancer Activity of Pyrazolone Analogs
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 60 | VEGFR-2 Kinase Inhibition | - | 0.006 | [1] |
| Compound 7 | Aurora A/B Kinase Inhibition | HT29 (Colon) | 0.381 | [10] |
| Compound 19 | Cytotoxicity | Ovarian Cancer | 8.57 | [11] |
| Analog 3b | Cytotoxicity/Apoptosis | A549 (Lung) | 12.47 | [12] |
Antimicrobial Activity
Pyrazolone derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][13] SAR studies have indicated that the antimicrobial potency is influenced by the lipophilicity and electronic properties of the substituents.
Key SAR findings for antimicrobial pyrazolones:
-
Substituent Effects: The introduction of specific moieties like thiophene, chloro, and acetyl groups on the 4-aminoantipyrine scaffold has been shown to result in significant inhibitory effects.[1]
-
Benzyl Sulfonyl Analogs: Analogs containing a benzyl sulfonyl group have demonstrated strong inhibitory effects against various microbes.[1]
Table 3: Comparative Antimicrobial Activity of Pyrazolone Analogs
| Compound | Microorganism | Activity (e.g., MIC in µg/mL) | Reference |
| Amino-pyrazolone 12 | Various bacteria & fungi | Pronounced activity | [1] |
| Amino-pyrazolone 13 | Various bacteria & fungi | Pronounced activity | [1] |
| Antipyrine derivative 14 | Various bacteria | Significant inhibitory effect | [1] |
| 4-Amino antipyrine thiosemicarbazone | Alternaria solani | Potent activity | [13] |
Experimental Protocols
To ensure the reproducibility and comparability of SAR data, detailed experimental methodologies are crucial. The following are representative protocols for key assays used in the evaluation of pyrazolone analogs.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of pyrazolone analogs against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin, glutathione, and phenol.
-
Procedure: The test compounds (at various concentrations) are pre-incubated with the enzyme in the assay buffer. The reaction is initiated by the addition of arachidonic acid. The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
Objective: To evaluate the in vivo anti-inflammatory activity of pyrazolone analogs.
Methodology:
-
Animals: Male Wistar rats are used.
-
Procedure: The test compounds or vehicle (control) are administered orally. After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.
-
Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated group with the control group.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of pyrazolone analogs on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Visualizing Structure-Activity Relationships and Mechanisms
Graphical representations can significantly aid in understanding the complex relationships in SAR studies and the mechanisms of action of pyrazolone analogs.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. japsonline.com [japsonline.com]
- 8. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
Rise of Pyrazolones: A New Frontier in the Fight Against Microbial Resistance
A comprehensive analysis of recently synthesized pyrazolone compounds reveals their significant potential as a formidable new class of antimicrobial agents. These heterocyclic molecules are demonstrating broad-spectrum activity against a range of clinically relevant bacteria and fungi, in some instances outperforming established antibiotics. This guide provides a comparative overview of their efficacy, supported by quantitative data and detailed experimental methodologies, for researchers, scientists, and drug development professionals.
The escalating threat of multidrug-resistant microorganisms has catalyzed the search for novel chemical entities with potent antimicrobial properties. Pyrazolone, a five-membered heterocyclic ring system, has emerged as a privileged scaffold in medicinal chemistry, showcasing diverse biological activities.[1][2] Recent research has intensified the focus on synthesizing and evaluating novel pyrazolone derivatives, leading to the discovery of compounds with remarkable antimicrobial efficacy.[1]
Comparative Antimicrobial Spectrum: Pyrazolone Derivatives vs. Standard Antibiotics
The antimicrobial potency of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), representing the lowest concentration that prevents visible microbial growth. The following tables summarize the MIC values for representative pyrazolone derivatives against a panel of key bacterial and fungal pathogens, juxtaposed with standard antibiotics for a clear comparison. Lower MIC values are indicative of greater potency.[1]
Table 1: Antibacterial Activity of Synthesized Pyrazolone Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Hydrazone 21a | 62.5 | 62.5 | 125 | 62.5 | - | [3] |
| Pyrazolone 5c | - | - | - | - | - | [4] |
| Pyrazolone 6c | - | - | - | - | - | [4] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | 1-8 | - | 1 | - | - | [5] |
| Thiazolo-pyrazole derivative (17) | 4 (MRSA) | - | - | - | Potent | [5] |
| Pyrazoline 9 | 4 (MRSA) | - | - | - | - | [6] |
| Chloramphenicol (Standard) | 125 | 125 | 62.5 | 125 | - | [3] |
| Ceftriaxone (Standard) | - | - | - | - | - | [4] |
| Moxifloxacin (Standard) | 1 | - | 2 | - | - | [5] |
Note: '-' indicates data not available in the cited sources. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Table 2: Antifungal Activity of Synthesized Pyrazolone Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| Hydrazone 21a | 7.8 | 2.9 | [3] |
| Clotrimazole (Standard) | 7.8 | 15.6 | [3] |
The data clearly indicates that certain synthesized pyrazolone derivatives exhibit potent antimicrobial activity. For instance, Hydrazone 21a displayed antibacterial and antifungal MIC values lower than or equal to the standard drugs chloramphenicol and clotrimazole.[3] Similarly, other derivatives have shown significant activity against resistant strains like MRSA.[5][6]
Experimental Protocols
The synthesis and antimicrobial evaluation of these compounds follow standardized laboratory procedures.
Synthesis of Pyrazolone Derivatives: A General Approach
The synthesis of pyrazolone derivatives often involves the condensation of a β-ketoester (e.g., ethyl acetoacetate) with a hydrazine derivative.[7] A common method is the Knoevenagel condensation of pyrazolones with various substituted carbaldehydes.[4] Another approach involves the reaction of chalcones with hydrazines.[7][8]
For example, the synthesis of pyrazole-1-sulphonamides can be achieved by reacting (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones with p-sulfamylphenyl hydrazine to form hydrazones, which are then treated with hydrochloric acid.[8] Similarly, pyrazoline-1-thiocarboxamides and isonicotinoyl pyrazolines can be synthesized by refluxing chalcones with thiosemicarbazide or isonicotinic acid hydrazide, respectively.[8]
Antimicrobial Activity Screening: Broth Microdilution Method
A widely accepted method for determining the MIC of a compound is the broth microdilution method.[9] This technique involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.[1][3]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow for the synthesis and antimicrobial validation of pyrazolone compounds.
Caption: General workflow for the synthesis and antimicrobial validation of pyrazolone compounds.
Mechanism of Action: An Emerging Picture
While the exact mechanisms of action for many novel pyrazolone derivatives are still under investigation, some studies suggest that they may target essential bacterial enzymes. For instance, some pyrazole derivatives have been predicted to act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[5] This mode of action, if confirmed, would be highly significant as it targets a pathway distinct from many currently used antibiotics.
Caption: Logical relationship between synthesis, antimicrobial activity, and potential mechanism of action.
Conclusion
The data presented underscores the significant potential of synthesized pyrazolone compounds as a promising new class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant bacterial strains, positions them as valuable leads in the urgent quest for new antibiotics. Further research focusing on structure-activity relationship (SAR) studies and in-depth mechanistic investigations is warranted to optimize their therapeutic potential and accelerate their development into clinically useful drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolone Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and applications as dyes and pigments. The synthesis of the pyrazolone core is a fundamental process, and a variety of methods have been developed, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common and innovative methods for pyrazolone synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Performance Comparison of Pyrazolone Synthesis Methods
The choice of synthetic method can significantly impact reaction efficiency, yield, and environmental footprint. The following table summarizes quantitative data for three prominent methods: the classical Knorr synthesis, a modern microwave-assisted approach, and a multi-component reaction strategy.
| Method | Typical Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Pyrazolone Synthesis | β-ketoester (e.g., ethyl acetoacetate), Hydrazine derivative (e.g., phenylhydrazine) | Acetic acid / Heat (reflux) | 1 hour | ~85-95% | High yields, well-established, reliable.[1][2] | Requires heating, longer reaction times compared to modern methods. |
| Microwave-Assisted Synthesis | β-ketoester, Hydrazine derivative, Aldehyde (for 4-arylidenepyrazolones) | Solvent-free / 420 W microwave irradiation | 10 minutes | 51-98%[3] | Rapid synthesis, high efficiency, often solvent-free ("green").[3][4] | Requires specialized microwave reactor, yields can be substrate-dependent.[3] |
| Multi-Component Synthesis | Aldehyde, Malononitrile, Hydrazine hydrate, β-ketoester | Piperidine / Water / Room Temperature | 20 minutes | 85-93%[5] | High atom economy, operational simplicity, environmentally benign (often in water).[5][6] | Can lead to complex structures, optimization may be required for simple pyrazolones. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are methodologies for the Knorr synthesis and a microwave-assisted one-pot synthesis.
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one
This protocol is a classical and reliable method for synthesizing a simple pyrazolone.
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)[1]
-
Phenylhydrazine (1.25 mL, 12.5 mmol)[1]
-
Diethyl ether
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). The addition is slightly exothermic and should be performed in a fume hood.[1]
-
Assemble a reflux condenser and heat the reaction mixture for 60 minutes at 135–145 °C.[1]
-
After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.[1]
-
Add approximately 2 mL of diethyl ether to the cooled syrup and stir vigorously to induce crystallization of the crude pyrazolone. Additional portions of diethyl ether can be added to complete the precipitation.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the solid with diethyl ether.[1]
-
For purification, recrystallize the crude product from ethanol.[7]
-
Dry the purified crystals in a desiccator, then determine the yield and melting point (expected: 125–127 °C).[1]
Protocol 2: Microwave-Assisted One-Pot Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone
This protocol exemplifies a rapid and efficient green chemistry approach to synthesizing more complex pyrazolone derivatives.
Materials:
-
Ethyl acetoacetate (0.45 mmol)[3]
-
3-Nitrophenylhydrazine (0.3 mmol)[3]
-
3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)[3]
-
Ethyl acetate
-
A 50-mL one-neck flask
-
Domestic microwave oven (e.g., Midea MM721AAU-PW, or similar)[3]
Procedure:
-
Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) into a 50-mL one-neck flask.[3]
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[3]
-
After irradiation, allow the flask to cool to room temperature.
-
Add ethyl acetate to the solid residue and triturate (grind into a fine powder).
-
Collect the solid product by suction filtration to afford the desired product.[3]
Visualization of the Knorr Pyrazolone Synthesis
The following diagram illustrates the reaction mechanism of the Knorr pyrazolone synthesis, a fundamental process in heterocyclic chemistry.
Caption: Reaction mechanism of the Knorr pyrazolone synthesis.
This guide provides a comparative overview to assist researchers in selecting the most suitable method for pyrazolone synthesis based on their specific requirements for yield, reaction time, and environmental considerations. The detailed protocols offer a starting point for laboratory implementation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. tandfonline.com [tandfonline.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-inflammatory Potential of Compound X Against Known NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of a novel investigational compound, herein referred to as Compound X, with two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. The following sections detail the in vitro and in vivo experimental data, providing objective performance benchmarks.
Data Presentation
The anti-inflammatory potential of Compound X, Ibuprofen, and Celecoxib was evaluated using a panel of standardized assays. The quantitative data from these experiments are summarized below.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | 25 | 0.15 | 166.7 |
| Ibuprofen | 12[1] | 80[1] | 0.15[1] |
| Celecoxib | 82[1] | 6.8[1] | 12[1] |
IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. COX-2 Selectivity Index: A higher ratio indicates greater selectivity for COX-2 over COX-1.
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound (at 10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Compound X | 75 | 82 |
| Ibuprofen | 45 | 55 |
| Celecoxib | 60 | 68 |
Table 3: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model in Rats
| Treatment (Dose) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0 |
| Compound X (10 mg/kg) | 68 |
| Ibuprofen (30 mg/kg) | 45 |
| Celecoxib (20 mg/kg) | 55 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the potency and selectivity of the compounds in inhibiting COX-1 and COX-2 enzymes.
Methodology: The ability of the test compounds to inhibit ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay.[2] The assay measures the peroxidase activity of cyclooxygenases, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[2]
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes were used.
-
Assay Procedure: In a 96-well plate, the reaction mixture containing Tris-HCl buffer, heme, and the respective enzyme (COX-1 or COX-2) was pre-incubated with various concentrations of the test compounds (Compound X, Ibuprofen, Celecoxib) or vehicle (DMSO) for 10 minutes at 37°C.[3]
-
Reaction Initiation: The reaction was initiated by adding arachidonic acid as the substrate.[4]
-
Data Analysis: The absorbance was measured using a plate reader. IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The COX-2 selectivity index was calculated as the ratio of COX-1 IC50 to COX-2 IC50.
Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
Objective: To assess the ability of the compounds to suppress the production of pro-inflammatory cytokines, TNF-α and IL-6, in an in vitro cell-based model of inflammation.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and antibiotics.[5]
-
Cell Treatment: Cells were seeded in 24-well plates and pre-treated with the test compounds (10 µM) or vehicle for 1 hour. Subsequently, inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[5]
-
Cytokine Measurement: The cell culture supernatants were collected, and the concentrations of TNF-α and IL-6 were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[6][7]
-
Data Analysis: The percentage inhibition of each cytokine was calculated relative to the LPS-stimulated vehicle control.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of the compounds in an acute model of inflammation.[8]
Methodology:
-
Animals: Male Wistar rats weighing 150-200g were used. The animals were housed under standard laboratory conditions with free access to food and water.
-
Treatment: The test compounds (Compound X, Ibuprofen, Celecoxib) or vehicle were administered orally 1 hour before the induction of inflammation.[9]
-
Induction of Edema: Paw edema was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.[9][10]
-
Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]
-
Data Analysis: The percentage inhibition of paw edema was calculated for each group at each time point relative to the vehicle control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
A Comparative Guide to the Spectroscopic Analysis of Pyrazolone Isomers
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The precise isomeric and tautomeric form of a pyrazolone molecule is critical as it dictates its biological activity, physicochemical properties, and stability. Differentiating between these isomers is a fundamental challenge in synthesis and drug development. This guide provides a comparative analysis of key spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—to effectively distinguish between pyrazolone isomers, supported by experimental data and detailed protocols.
Understanding Pyrazolone Isomerism
Pyrazolone derivatives can exist as multiple tautomeric isomers, primarily the OH-form (e.g., 1H-pyrazol-5-ol), the NH-form (e.g., 1,2-dihydro-3H-pyrazol-3-one), and the CH-form (e.g., 2,4-dihydro-3H-pyrazol-3-one). The equilibrium between these forms is influenced by substituents and the solvent. Spectroscopic analysis is the most reliable method for identifying the predominant isomer in a given state.[2]
Spectroscopic Data Comparison
The following tables summarize key quantitative data from various spectroscopic techniques, highlighting the distinct features that enable the differentiation of pyrazolone isomers.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy is arguably the most powerful tool for isomer elucidation. Chemical shifts (δ) and coupling constants provide unambiguous structural information.
| Spectroscopic Feature | OH-Form (Pyrazol-5-ol type) | NH-Form (Pyrazol-3-one type) | Key Differentiating Aspect |
| ¹H NMR: N-H Proton (δ, ppm) | Absent | Present, typically broad signal | The presence or absence of an N-H proton is a primary indicator. |
| ¹H NMR: O-H Proton (δ, ppm) | Present, broad, exchangeable with D₂O | Absent | The presence of a phenolic O-H signal is characteristic of the OH-form. |
| ¹³C NMR: C=O Carbon (δ, ppm) | ~155-165 (more C-O character) | >160, typically ~170-180 ppm[2] | The carbonyl carbon in the NH-form is significantly deshielded compared to the C-O carbon in the OH-form.[2] |
| ¹³C NMR: C4 Carbon (δ, ppm) | ~90-105 | ~75-90 | The C4 carbon chemical shift differs consistently between the two forms. |
| ¹³C NMR: C5 Carbon (δ, ppm) | ~140-150 | ~150-160 | Substituents heavily influence this shift, but a general upfield trend is seen for the OH-form. |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.
Table 2: Comparative FT-IR Spectroscopic Data
Infrared spectroscopy provides rapid information on key functional groups, offering the first clues to the isomeric form.
| Vibrational Mode | OH-Form (cm⁻¹) | NH-Form (cm⁻¹) | Key Differentiating Aspect |
| ν(O-H) | Broad, ~3200-3600 | Absent | A broad O-H stretching band is indicative of the pyrazol-5-ol structure. |
| ν(N-H) | Absent | ~3100-3400[2] | A sharp or broad N-H stretching band points to the pyrazol-3-one structure.[2] |
| ν(C=O) | Absent | Strong, sharp, ~1650-1720[2] | The presence of a strong carbonyl absorption is the most definitive IR feature of the NH-form.[2] |
| ν(C=N) | ~1580-1620 | ~1590-1630 | Present in both forms, but often coupled with other vibrations. |
Table 3: Comparative UV-Vis Spectroscopic Data
Electronic spectra can reveal differences in the conjugated systems of the isomers.
| Isomer Type | Typical λₘₐₓ (nm) | Notes |
| Pyrazol-5-one Derivatives | 240 - 280 | The position of λₘₐₓ is sensitive to substitution on the ring and phenyl groups, often assigned to π-π* transitions.[3] |
| Silver Complexes | Red-shifted compared to ligand | Coordination with a metal ion like silver can cause a bathochromic (red) shift in the absorption bands.[4] |
Table 4: Comparative Mass Spectrometry (MS) Fragmentation Data
Mass spectrometry confirms the molecular weight and provides structural clues through characteristic fragmentation patterns.
| Fragmentation Process | Description | Relevance to Isomer Analysis |
| Loss of HCN | A common fragmentation pathway for the pyrazole ring, leading to a peak at [M-27]⁺.[5] | The relative intensity of this fragment can vary depending on the stability of the precursor ion, which is influenced by isomerism. |
| Loss of N₂ | Occurs from the [M-H]⁺ ion, resulting in a peak at [M-1-28]⁺.[5] | This pathway's prevalence can be affected by the position of substituents. |
| Substituent-driven Fragmentation | Groups like nitro, acetyl, or phenyl direct the fragmentation. For example, an acetyl group often leads to a base peak from the loss of a methyl radical followed by CO.[6] | Positional isomers can be distinguished by unique fragmentation patterns. For instance, the fragmentation of 1-methyl-3-nitropyrazole differs significantly from 1-methyl-5-nitropyrazole.[6] |
| α-Cleavage | For ketones and aldehydes, cleavage of bonds next to the carbonyl group is common.[7][8] | This can help identify isomers based on the fragments lost (e.g., loss of H vs. loss of CHO for an aldehyde).[7] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the pyrazolone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][10] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons (NH, OH).
-
Internal Standard : Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[4][9]
-
¹H NMR Acquisition : Acquire spectra with a 30-45 degree pulse width and a relaxation delay of 1-2 seconds. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[10]
-
¹³C NMR Acquisition : Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans are required due to the low natural abundance of ¹³C.[10]
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Finely grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[2][10]
-
Instrumentation : Use an FT-IR spectrometer (e.g., JASCO FT-IR-4100, Shimadzu 8400).[2][4]
-
Acquisition : Record the spectrum in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[10] Perform a background scan with an empty sample compartment or a pure KBr pellet.
-
Data Processing : The final spectrum is typically presented in terms of transmittance or absorbance.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 10⁻³ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol, DMSO).[4]
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer (e.g., T80, GBC Cintra).[2][11]
-
Acquisition : Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank. Scan the sample over a relevant wavelength range (e.g., 200–800 nm).[11]
-
Data Processing : The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via direct infusion or through a coupled chromatography system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Electron Impact (EI) at 70 eV is a common method for causing fragmentation and is useful for structural elucidation.[4] Electrospray Ionization (ESI) is a softer technique often used with LC-MS to primarily observe the molecular ion.
-
Instrumentation : Use a mass spectrometer such as a time-of-flight (TOF), quadrupole, or ion trap instrument.[4]
-
Acquisition : Acquire spectra over a suitable mass range (e.g., m/z 50–1000).[4]
-
Data Analysis : Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern by identifying the mass differences between major peaks and correlating them with the loss of neutral fragments (e.g., H, HCN, CO, substituents).[6]
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic workflow for identifying an unknown pyrazolone isomer using the spectroscopic techniques discussed.
Caption: Workflow for Spectroscopic Differentiation of Pyrazolone Isomers.
This systematic approach, beginning with the rapid functional group identification by FT-IR, followed by detailed structural analysis via NMR, and confirmation by Mass Spectrometry, provides a robust framework for the unambiguous characterization of pyrazolone isomers.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications [mdpi.com]
The Tale of Two Assays: Bridging the Gap Between In Vitro and In Vivo Efficacy of Pyrazolone-Based Drug Candidates
For researchers and drug development professionals, the journey of a drug candidate from a promising laboratory finding to a potential clinical therapy is fraught with challenges. A critical juncture in this path is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) efficacy studies. This guide provides a comparative analysis of pyrazolone-based drug candidates, a versatile class of compounds with a broad spectrum of pharmacological activities, highlighting the correlation and disparities between their performance in these two fundamental testing paradigms. We will delve into their anti-inflammatory, anticancer, and antifungal properties, presenting supporting experimental data, detailed protocols, and visual workflows to illuminate the complexities of drug development.
Pyrazolone derivatives have long been a cornerstone in medicinal chemistry, with their scaffold being a key feature in several marketed drugs. Their therapeutic potential stems from their ability to interact with a variety of biological targets. However, the promising results observed in the controlled environment of a petri dish do not always translate to the complex biological systems of living organisms. This guide aims to provide an objective comparison of the in vitro and in vivo performance of select pyrazolone-based drug candidates, offering valuable insights for researchers in the field.
Anti-Inflammatory Efficacy: From Enzyme Inhibition to Edema Reduction
A significant area of investigation for pyrazolone derivatives is their anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following sections compare the in vitro COX inhibition with in vivo anti-inflammatory effects in a widely used animal model.
In Vitro vs. In Vivo Anti-Inflammatory Data
| Compound ID | In Vitro Target | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy (Edema Inhibition) | Reference |
| Compound 6b | COX-1 / COX-2 | Not Specified (Equal Inhibition) | Carrageenan-induced rat paw edema | 86.67% at 3h | [1][2] |
| Compound 9b | COX-1 / COX-2 | Not Specified (Equal Inhibition) | Carrageenan-induced rat paw edema | >78.06% at 3h | [1][2] |
| Pyrazoline 2d | Lipoxygenase | IC50 = Not specified in this study | Carrageenan-induced paw edema (CPE) | Potent inhibition, greater than indomethacin | [3] |
| Pyrazoline 2e | Lipoxygenase | IC50 = Not specified in this study | Carrageenan-induced paw edema (CPE) | Potent inhibition | [3] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), assay buffer, test compounds, and a colorimetric or fluorometric detection kit.[4][5]
-
Procedure:
-
The COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in the assay buffer containing heme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).[4]
-
The reaction is then stopped, and the amount of prostaglandin produced is quantified using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[4][6]
-
The percentage of inhibition is calculated by comparing the prostaglandin production in the presence of the test compound to that of a control (without the inhibitor).
-
The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from the dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7][8][9]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[8][9]
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[8]
-
The percentage of edema inhibition is calculated for each group by comparing the increase in paw volume in the treated group with the vehicle-treated control group.
-
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of many pyrazolone derivatives are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by pyrazolone drug candidates.
Caption: A logical workflow for screening anti-inflammatory compounds.
Anticancer Efficacy: From Cell Lines to Xenograft Models
Pyrazolone derivatives have also demonstrated significant potential as anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.
In Vitro vs. In Vivo Anticancer Data
| Compound ID | In Vitro Target Cell Line | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 3d | MCF-7 (Breast Cancer) | 10 µM | Not specified | Not specified | [10] |
| Compound 3e | MCF-7 (Breast Cancer) | 12 µM | Not specified | Not specified | [10] |
| Compound 5a | MCF-7 (Breast Cancer) | 14 µM | Not specified | Not specified | [10] |
| Compound 27 | MCF-7 (Breast Cancer) | 16.50 µM | Not specified | Not specified | [11] |
| Compound 33 | HCT116, MCF7, HepG2, A549 | < 23.7 µM | Not specified | Not specified | [11] |
| Compound 34 | HCT116, MCF7, HepG2, A549 | < 23.7 µM | Not specified | Not specified | [11] |
| Compound 42 | WM 266.4, MCF-7 | 0.12 µM, 0.16 µM | Not specified | Not specified | [12] |
| Compound 44 | BCR-Abl kinase | 14.2 nM | Not specified | Not specified | [12] |
| HD05 | Various NCI-60 cell lines | Broad-spectrum inhibition | Not specified | Not specified | [13] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), MTT reagent, DMSO.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the pyrazolone-based drug candidate for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Living cells with active metabolism convert the yellow MTT to a purple formazan.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined.
-
Signaling Pathway and Experimental Workflow
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt pathway by pyrazolone drug candidates.
Antifungal Efficacy: From Minimum Inhibitory Concentration to In Vivo Infection Models
Certain pyrazolone derivatives have also shown promise as antifungal agents, highlighting the broad therapeutic potential of this chemical scaffold.
In Vitro vs. In Vivo Antifungal Data
| Compound ID | In Vitro Target Organism | In Vitro Efficacy (MIC/EC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 5k | C. albicans, C. neoformans, A. fumigatus | MIC = 0.125 µg/mL, 0.125 µg/mL, 8.0 µg/mL | Not specified | Not specified | [14] |
| Compound 6c | C. albicans, C. neoformans, A. fumigatus | MIC = 0.0625 µg/mL, 0.0625 µg/mL, 4.0 µg/mL | Systemic C. albicans infection in mice | Effective protection at 0.5, 1.0, and 2.0 mg/kg | [14][15] |
| Compound 7ai | R. solani | EC50 = 0.37 µg/mL | Not specified | Not specified | [16] |
| Compound 12 | A. fumigatus | 105% activity compared to ketoconazole | Not specified | Not specified | [17][18] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a drug that prevents the visible growth of a microorganism.
-
Materials: Fungal strains (e.g., Candida albicans), culture medium (e.g., RPMI-1640), test compounds, and a microplate reader.
-
Procedure:
-
A standardized inoculum of the fungal strain is prepared.
-
Serial dilutions of the test compound are prepared in the culture medium in a 96-well microplate.
-
The fungal inoculum is added to each well.
-
The plates are incubated at an appropriate temperature for a specific period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
-
In Vivo Murine Model of Systemic Candidiasis
This model is used to evaluate the efficacy of antifungal agents in a systemic infection.
-
Animals: Immunocompromised mice (e.g., neutropenic).
-
Procedure:
-
Mice are infected intravenously with a lethal dose of Candida albicans.
-
Treatment with the test compound or vehicle is initiated at a specific time point after infection and continued for a defined period.
-
The survival of the mice is monitored daily.
-
In some studies, the fungal burden in various organs (e.g., kidneys, brain) is determined at the end of the experiment to assess the drug's efficacy in clearing the infection.
-
Experimental Workflow
Caption: A streamlined workflow for the evaluation of antifungal drug candidates.
Conclusion: Navigating the In Vitro to In Vivo Transition
The data presented in this guide underscores the importance of a multi-faceted approach to drug discovery. While in vitro assays are invaluable for high-throughput screening and initial identification of active compounds, they represent a simplified biological environment. The true potential of a drug candidate can only be ascertained through rigorous in vivo testing, which accounts for complex physiological factors such as metabolism, distribution, and interaction with the host's immune system.
For pyrazolone-based drug candidates, the transition from potent in vitro activity to significant in vivo efficacy is a critical hurdle. The disparities observed between the two testing paradigms highlight the need for careful lead optimization, focusing not only on target engagement but also on pharmacokinetic and pharmacodynamic properties. By understanding the nuances of both in vitro and in vivo models and by employing logical, structured workflows, researchers can more effectively navigate the challenging path of drug development and unlock the full therapeutic potential of the versatile pyrazolone scaffold.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unlocking the Potential of Pyrazolone: A Comparative Guide to Substituent Effects on Bioactivity
For researchers, scientists, and drug development professionals, the pyrazolone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of potent therapeutic agents. The biological activity of these compounds can be exquisitely tuned by the nature and position of various substituents. This guide provides a comprehensive evaluation of how different substituents on the pyrazolone ring influence its bioactivity, supported by quantitative data from key experimental studies.
The diverse pharmacological profile of pyrazolone derivatives, including their anti-inflammatory, antimicrobial, antitumor, and analgesic properties, has been a subject of intense research.[1] This guide synthesizes findings from multiple studies to offer a clear comparison of the performance of various substituted pyrazolones, providing a valuable resource for rational drug design and development.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of pyrazolone derivatives, categorized by their primary therapeutic action. These tables are designed for easy comparison of the effects of different substituents.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolone derivatives is often evaluated using the carrageenan-induced paw edema model, with results expressed as a percentage of edema inhibition. Additionally, in vitro assays targeting cyclooxygenase (COX) enzymes provide crucial mechanistic insights, with data typically presented as IC50 values.
Table 1: In Vivo Anti-inflammatory Activity of Substituted Pyrazolones
| Compound ID | Substituents | % Inhibition of Edema (3h) | Reference |
| Indomethacin (Standard) | - | 81.32 | [2] |
| Phenylbutazone (Standard) | - | 70.56 | [3] |
| 4a | R=H, R1=H | 82.30 | |
| 4c | R=H, R1=OH | 86.20 | |
| 8b | R=H, R1=NO2 | 96.5 | |
| 6b | 1-(benzenesulfonamide), 3-phenyl | 86.67 | [3] |
| 9b | 1-(benzenesulfonamide), 3-phenyl, 4-carboxy | 83.33 | [3] |
| 5s | Phenyl, N-phthalimidoethyl | 80.87 | [2] |
| 5u | 4-Chlorophenyl, N-phthalimidoethyl | 80.63 | [2] |
Table 2: In Vitro COX-2 Inhibitory Activity of Substituted Pyrazolones
| Compound ID | Substituents | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference | | :--- | :--- | :--- | :--- | | Celecoxib (Standard) | - | - | 78.06 |[2] | | 2a | 1,5-diaryl, 4-acetyl | 0.019 | - |[4] | | 3b | 1,5-diaryl, 4-propionyl | 0.039 | 22.21 |[4] | | 5b | 1,5-diaryl, 4-butyryl | 0.038 | 17.47 |[4] | | 5s | Phenyl, N-phthalimidoethyl | 2.51 | 65.75 |[2] | | 5u | 4-Chlorophenyl, N-phthalimidoethyl | 1.79 | 72.73 |[2] |
Antimicrobial Activity
The antimicrobial efficacy of pyrazolone derivatives is commonly assessed by the agar well diffusion method, where the diameter of the zone of inhibition indicates the potency of the compound against various microbial strains. Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of the lowest concentration of the compound that inhibits visible microbial growth.
Table 3: Antibacterial Activity of Substituted Pyrazolones (Zone of Inhibition in mm)
| Compound ID | Substituent (R) | S. aureus | B. subtilis | E. coli | K. pneumoniae | Reference |
| Chloramphenicol (Standard) | - | 25 | 30 | 24 | 24 | [5] |
| 21a | p-tolylhydrazono | 22 | 30 | 27 | 20 | [5] |
| 21b | p-chlorophenylhydrazono | 20 | 25 | 23 | 18 | [5] |
| 21c | p-nitrophenylhydrazono | 18 | 22 | 20 | 17 | [5] |
| 4 | 4-nitrophenyl | - | - | - | - | [6] |
| 3 | 4-hydroxyphenyl | - | - | 25 | - | [6] |
Table 4: Antifungal Activity of Substituted Pyrazolones (Zone of Inhibition in mm)
| Compound ID | Substituent (R) | C. albicans | A. niger | Reference | | :--- | :--- | :--- | :--- | | Clotrimazole (Standard) | - | 20 | 24 |[5] | | 21a | p-tolylhydrazono | - | 35 |[5] | | 21b | p-chlorophenylhydrazono | - | 30 |[5] | | 21c | p-nitrophenylhydrazono | 25 | 28 |[5] | | 2 | 4-chlorophenyl | - | 15 |[6] | | 3 | 4-hydroxyphenyl | - | 13 |[6] |
Antitumor Activity
The antitumor potential of pyrazolone derivatives is evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for cytotoxic efficacy.
Table 5: In Vitro Antitumor Activity of Substituted Pyrazolones (IC50 in µM)
| Compound ID | Substituents | MCF-7 (Breast) | A549 (Lung) | Colo205 (Colon) | Reference | | :--- | :--- | :--- | :--- | :--- | | 5-Fluorouracil (Standard) | - | 2.08 | 4.35 | 4.00 |[7] | | Doxorubicin (Standard) | - | - | - | - |[8] | | 1a | Piperazine substituted | - | - | - |[8] | | 1b | Piperazine substituted | - | - | - |[8] | | 1c | Piperazine substituted | - | - | - |[8] | | 1d | Piperazine substituted | - | - | - |[8] | | 49 | Pyrazole derivative | - | - | - |[9] | | 112 | Phenyl substituted | 4.94 | 2.09 | 4.86 |[7] |
Analgesic Activity
The analgesic effect of pyrazolone derivatives is often determined using the acetic acid-induced writhing test in mice, with the results presented as the percentage of inhibition of writhing.
Table 6: Analgesic Activity of Substituted Pyrazolones
| Compound ID | Substituents | % Inhibition of Writhing | Reference |
| Ibuprofen (Standard) | - | 74.12 | [2] |
| Pentazocine (Standard) | - | 70.0 | |
| 4c | R=H, R1=OH | 67.4 | |
| 8b | R=H, R1=NO2 | 70.0 | |
| 5s | Phenyl, N-phthalimidoethyl | 73.56 | [2] |
| 5u | 4-Chlorophenyl, N-phthalimidoethyl | 73.72 | [2] |
| 9b | 1-(benzenesulfonamide), 3-phenyl, 4-carboxy | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key bioassays cited in this guide.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Wistar rats (150-200 g) are divided into groups (n=6). The animals are fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: The test compounds and the standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally (p.o.) or intraperitoneally (i.p.) as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Agar Well Diffusion Method (Antimicrobial Activity)
This in vitro method is used to determine the susceptibility of microorganisms to the test compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.
-
Preparation of Agar Plates: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface using a sterile cotton swab.
-
Application of Test Compounds: Wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer. A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A standard antibiotic (e.g., Chloramphenicol) and the solvent (as a negative control) are also added to separate wells.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Zone of Inhibition: The diameter of the clear zone of growth inhibition around each well is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the bioactivity of pyrazolone derivatives is essential for optimizing their therapeutic potential. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for pyrazolone bioactivity evaluation.
Caption: Inhibition of the COX-2 signaling pathway by pyrazolone derivatives.
Caption: Modulation of the NF-κB signaling pathway in inflammation.
Conclusion
The evidence presented in this guide clearly demonstrates that the bioactivity of pyrazolone derivatives is highly dependent on the nature and position of their substituents. For instance, the presence of a benzenesulfonamide moiety at the 1-position and a phenyl group at the 3-position appears to enhance anti-inflammatory activity.[3] In terms of antimicrobial properties, hydrazono substituents have shown significant efficacy against a broad spectrum of bacteria and fungi.[5] The antitumor activity is also influenced by the substituents, with piperazine-containing derivatives exhibiting notable cytotoxic effects.[8]
This comparative guide, by presenting quantitative data in a structured format and providing detailed experimental protocols, aims to facilitate the ongoing research and development of novel pyrazolone-based therapeutics. The elucidation of structure-activity relationships and the understanding of the underlying signaling pathways are paramount for the rational design of next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Results for Pyrazolone Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the characterization and quantification of pyrazolone derivatives. The cross-validation of results from multiple analytical methods is critical for ensuring data accuracy, reliability, and regulatory compliance in drug development and quality control. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Experimental Workflow for Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for pyrazolone characterization. This process ensures the robustness and reliability of the analytical data.
Quantitative Performance Data Comparison
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the pyrazolone derivative. The following table summarizes typical performance data for the discussed techniques.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FT-IR Spectroscopy |
| Linearity (R²) | > 0.999[1][2] | > 0.998 | Typically not used for quantification | Not applicable for quantification |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] | 95.0 - 105.0% | Not applicable for quantification | Not applicable for quantification |
| Precision (%RSD) | < 2.0%[1][2] | < 5.0% | Not applicable for quantification | Not applicable for quantification |
| Limit of Detection (LOD) | ~4-100 ng/mL[1][2] | ~0.1-1 ng/mL | mg range | mg range |
| Limit of Quantitation (LOQ) | ~15-200 ng/mL[1][2] | ~0.5-5 ng/mL | mg range | Not applicable for quantification |
| Selectivity/Specificity | Good to Excellent[2] | Excellent | Excellent for structural elucidation | Good for functional group identification |
| Typical Run Time | 5-15 minutes[1][2] | 10-30 minutes | 5-60 minutes | < 5 minutes |
| Primary Application | Quantification, Purity | Identification, Quantification | Structural Elucidation[3] | Functional Group Identification[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for pyrazolone derivatives and can be adapted as needed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine analysis and quantification of pyrazolone derivatives due to its robustness and cost-effectiveness.[5]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific analyte. An example ratio is 20:80 (0.1% TFA in water: Methanol).[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: Determined by the UV absorbance maximum of the pyrazolone derivative, for instance, 206 nm or 237 nm.[1][7]
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrazolone sample in a suitable solvent (e.g., methanol) to prepare a stock solution.[1]
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 50 to 150 µg/mL.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile or semi-volatile pyrazolone derivatives and their isomers.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation:
-
Dissolve the pyrazolone sample in a volatile organic solvent (e.g., dichloromethane or methanol).[8]
-
If necessary, derivatization can be performed to increase the volatility of the analyte.
-
Filter the sample solution before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structure elucidation of pyrazolone derivatives.[3] It provides detailed information about the molecular structure, including connectivity and stereochemistry.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, CDCl3).[3]
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are essential for initial structure determination.[3]
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, which is crucial for assigning the complete structure, especially for complex or proton-deficient systems.[3]
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the pyrazolone sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4]
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
Solid Samples: Can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Can be analyzed as a thin film between salt plates.
-
-
Spectral Range: Typically 4000-400 cm⁻¹.[9]
-
Data Interpretation: The presence of characteristic absorption bands can confirm the presence of key functional groups in pyrazolones, such as:
By employing a combination of these analytical techniques and cross-validating the results, researchers can achieve a comprehensive and reliable characterization of pyrazolone compounds, ensuring the quality and integrity of their findings.
References
- 1. ijcpa.in [ijcpa.in]
- 2. benchchem.com [benchchem.com]
- 3. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS: 14580-22-4), ensuring operational safety and regulatory compliance.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is critical to minimize environmental impact and ensure a safe laboratory environment.
Hazard Profile and Safety Considerations
This compound is classified with specific hazards that necessitate careful handling during disposal. According to safety data sheets, this compound may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects[1].
| Hazard Statement | GHS Classification |
| May cause an allergic skin reaction. | Skin Sensitization, Cat. 1 |
| Harmful to aquatic life with long lasting effects. | Hazardous to the Aquatic Environment, Long-term, Cat. 3 |
| Causes skin irritation.[2] | Skin Corrosion/Irritation |
| Causes serious eye irritation.[3][4] | Serious Eye Damage/Eye Irritation |
| Harmful if swallowed.[3][4][5] | Acute Toxicity, Oral, Cat. 4 |
Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Respiratory protection: A dust respirator should be used to avoid breathing in dust or fumes[1].
-
Hand protection: Protective gloves are required[1].
-
Eye protection: Safety glasses or goggles should be worn[1].
-
Skin and body protection: A lab coat or other protective clothing is necessary to prevent skin contact[1].
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an authorized waste management company. Do not dispose of this chemical into the environment, drains, or sewer systems[1].
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6].
2. Treatment and Disposal:
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[1]. This should only be performed by a licensed waste disposal service.
-
Landfill: Disposal in a landfill should only be considered after the chemical has been treated and solidified by a professional waste management service, in accordance with local regulations.
3. Accidental Spill Cleanup: In the event of a small spill, follow these steps:
-
Avoid creating dust. If possible, dampen the spilled solid with a suitable solvent like ethanol[7].
-
Carefully sweep the material into an airtight container for disposal[1].
-
Wash the spill area thoroughly with soap and water[7].
-
Contaminated clothing should be removed and washed before reuse[1].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace institutional protocols or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the most recent Safety Data Sheet (SDS) for the chemical before handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
